Unlocking the Pharmacophore: Mechanism of Action and Cellular Targeting of 1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives
Executive Summary In modern medicinal chemistry, 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 874908-42-6) serves as a privileged structural scaffold rather than a standalone therapeutic agent[1]. As a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 874908-42-6) serves as a privileged structural scaffold rather than a standalone therapeutic agent[1]. As a highly reactive electrophilic intermediate, it is utilized to synthesize a vast array of biologically active pyrazole derivatives—most notably, selective Cyclooxygenase-2 (COX-2) inhibitors and kinase-targeting antineoplastic agents[2].
This technical guide deconstructs the structural anatomy of this specific pyrazole-4-carbaldehyde, explaining how its unique steric and electronic properties dictate the mechanism of action of its derivatives within target cells. By understanding the causality behind its structural components, researchers can rationally design self-validating experimental workflows to evaluate new anti-inflammatory and anticancer leads.
Structural Anatomy & Rational Drug Design
The pharmacological efficacy of compounds derived from 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is rooted in its precise molecular geometry. Each functional group plays a distinct role in target cell engagement:
The Pyrazole Core: Acts as a bioisostere for various aromatic rings, providing a stable, nitrogen-rich hydrogen-bonding network that resists rapid metabolic degradation[3].
N1-Phenyl Group: Provides essential lipophilicity. In target enzymes like COX-2, this aromatic ring anchors the molecule at the entrance of the cyclooxygenase channel via
π−π
stacking and van der Waals interactions with hydrophobic residues[4].
C3-Isopropyl (Propan-2-yl) Group: This is the critical selectivity determinant. The branched aliphatic chain provides specific steric bulk. In the COX-2 active site, the substitution of Isoleucine-523 (found in COX-1) with Valine-523 creates an expanded secondary hydrophobic pocket. The bulky isopropyl group perfectly projects into this Val523-lined side pocket, granting the scaffold high selectivity for COX-2 over the gastroprotective COX-1[5].
C4-Carbaldehyde: The synthetic anchor. The highly reactive aldehyde group undergoes condensation reactions (e.g., forming Schiff bases, hydrazones, or chalcones) to generate the active "warhead" that interacts with polar residues (such as Arg120 and Tyr355) deep within the target receptor[2][6].
Mechanism of Action in Target Cells: The COX-2 Pathway
When derivatized into an active inhibitor, the compound primarily targets the arachidonic acid cascade within inflammatory cells (e.g., macrophages).
Upon cellular stimulation by lipopolysaccharides (LPS) or cytokines, membrane phospholipids are cleaved by Phospholipase A2 (PLA2) to release arachidonic acid. The pyrazole derivative crosses the cell membrane due to its optimized lipophilicity and competitively binds to the intracellular COX-2 enzyme[6]. By occupying the cyclooxygenase channel and wedging its isopropyl group into the Val523 pocket, the inhibitor physically blocks arachidonic acid from reaching the catalytic core. This halts the conversion of arachidonic acid into Prostaglandin H2 (PGH2), subsequently shutting down the production of pro-inflammatory Prostaglandin E2 (PGE2)[4].
Intracellular signaling cascade showing competitive COX-2 inhibition by pyrazole derivatives.
Self-Validating Experimental Workflows
To evaluate the mechanism of action of a newly synthesized 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde derivative, researchers must employ a self-validating protocol . This means the experimental design must inherently rule out false positives (e.g., apparent anti-inflammatory activity caused by compound toxicity rather than enzyme inhibition).
Protocol: In Vitro COX-2 Selectivity & Cellular Efficacy Assay
Objective: Validate that the pyrazole derivative inhibits PGE2 production via direct COX-2 enzyme inhibition without causing generalized cytotoxicity.
Step 1: Cell Culture & Seeding
Culture murine RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
Seed cells into 96-well plates (
1×105
cells/well) and incubate overnight at 37°C in 5% CO
2
.
Step 2: Compound Treatment & Stimulation
Pre-treatment: Treat cells with the synthesized pyrazole derivative at varying concentrations (0.1 µM to 50 µM).
Causality of Controls: Include Celecoxib as a positive control (validates assay sensitivity) and 0.1% DMSO as a vehicle negative control (establishes baseline).
Stimulation: After 2 hours, add 1 µg/mL LPS to all wells (except the unstimulated control) to induce COX-2 expression. Incubate for 24 hours.
Step 3: Orthogonal Readouts (The Self-Validating Core)
To ensure trustworthiness, the assay must measure three distinct parameters from the same experimental batch:
PGE2 ELISA (Supernatant): Collect the cell culture supernatant and quantify PGE2 levels using a commercial ELISA kit. This measures the downstream functional effect of the drug.
Western Blot (Cell Lysate): Lyse the remaining cells and probe for COX-2, COX-1, and
β
-actin proteins.
Causality: If PGE2 is low but COX-2 protein levels remain high, the compound is a true competitive enzyme inhibitor. If COX-2 protein disappears, the compound is an expression modulator, altering the assumed mechanism of action.
MTT Viability Assay (Parallel Plate): Perform an MTT assay on a parallel set of treated cells.
Causality: If cell viability drops below 90%, the reduction in PGE2 is an artifact of cell death, not selective enzyme inhibition.
Self-validating orthogonal workflow for assessing pyrazole-based COX-2 inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The presence of the 3-isopropyl group on the pyrazole ring drastically alters the quantitative efficacy of the resulting derivatives. The table below summarizes typical in vitro enzymatic assay data comparing 3-isopropyl pyrazole derivatives against standard controls and less sterically hindered analogues[3][4].
Compound Class / Derivative
Target Enzyme
IC
50
(COX-2)
IC
50
(COX-1)
Selectivity Index (SI)*
3-Isopropyl-1-phenyl-pyrazole Schiff Base
COX-2
0.26 µM
> 50.0 µM
> 192.3
Celecoxib (Clinical Standard)
COX-2
0.28 µM
> 50.0 µM
> 178.5
3-Methyl-1-phenyl-pyrazole Analogue
COX-2
1.33 µM
49.2 µM
~ 37.0
Unsubstituted Pyrazole Core
Non-selective
> 15.0 µM
> 15.0 µM
< 1.0
*Selectivity Index (SI) is calculated as IC
50
(COX-1) / IC
50
(COX-2). A higher SI indicates a safer gastrointestinal profile.
The data clearly demonstrates that replacing a simple methyl group with an isopropyl group at the C3 position increases the Selectivity Index by over 500%, validating the hypothesis that the branched aliphatic chain optimally exploits the Val523 side pocket of COX-2[5].
Conclusion
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a highly optimized, privileged building block. By leveraging the lipophilicity of its N1-phenyl ring, the precise steric shielding of its C3-isopropyl group, and the reactivity of its C4-carbaldehyde, medicinal chemists can synthesize derivatives that achieve nanomolar potency and exceptional selectivity in target cells. When evaluated through rigorous, self-validating orthogonal assays, these derivatives continue to yield promising leads for next-generation anti-inflammatory and antineoplastic therapies.
A Technical Guide to the Crystallographic Analysis of Phenyl-Pyrazole Carbaldehydes: A Case Study of 1-Phenyl-1H-pyrazole-4-carbaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation of a Key Pharmacophore The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Key Pharmacophore
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide range of biological activities. The specific functionalization of this heterocyclic ring dictates its pharmacological profile, making a detailed understanding of its three-dimensional structure paramount for rational drug design and development. This guide provides an in-depth technical overview of the process of determining the crystallographic structure of pyrazole-based compounds, with a specific focus on the methodologies applicable to 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
While a published crystal structure for 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is not publicly available at the time of this writing, this guide will utilize the comprehensive crystallographic data of the closely related and structurally significant analogue, 1-Phenyl-1H-pyrazole-4-carbaldehyde , as a case study. The experimental protocols and analytical insights presented herein are directly translatable to the target molecule and the broader class of phenyl-pyrazole carbaldehydes.
This document will detail the synthesis via the Vilsmeier-Haack reaction, the subsequent crystallization, the principles and practice of single-crystal X-ray diffraction for data collection, and the process of structure solution and refinement. Each step is explained with a focus on the underlying scientific principles and the causality behind experimental choices, ensuring a robust and reproducible workflow.
Part 1: Synthesis and Crystallization
The synthesis of 1-phenyl-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic systems.[1][2]
Synthetic Protocol: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4][5] This electrophilic species then attacks the pyrazole ring, leading to the introduction of a formyl group.
Step-by-Step Protocol:
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath.
With vigorous stirring, add POCl₃ (1.5-2.5 equivalents) dropwise to the cooled DMF via the dropping funnel. The formation of the Vilsmeier reagent is an exothermic reaction and maintaining a low temperature is crucial.
Allow the resulting viscous mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the chloroiminium salt (the active Vilsmeier reagent).
Formylation: Dissolve the starting material, in this case, 1-phenyl-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF.
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0°C.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-80°C.
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until a pH of 7-8 is reached.
Extraction: The aqueous layer is then extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
The crude 1-phenyl-1H-pyrazole-4-carbaldehyde is then purified by column chromatography on silica gel.
Crystallization
The growth of high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment.[6] For 1-phenyl-1H-pyrazole-4-carbaldehyde, slow evaporation of a suitable solvent system is an effective method.
Protocol for Crystallization:
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
Gently warm the solution to ensure complete dissolution.
Filter the warm solution to remove any particulate matter.
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.
Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction should form.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions.[6]
Data Collection
The following is a representative protocol for data collection, based on the published data for 1-phenyl-1H-pyrazole-4-carbaldehyde.[7]
Step-by-Step Protocol:
Crystal Mounting: A suitable, optically clear, and well-formed single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]
Diffractometer Setup: The data collection is performed on a single-crystal X-ray diffractometer, such as an Agilent SuperNova Dual diffractometer equipped with an Atlas detector.[7]
Data Collection Parameters:
X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is commonly used for small organic molecules.
Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[7]
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.[8][9]
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. This process also applies corrections for factors such as background scattering and absorption.[9]
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement:
Caption: Workflow for Crystal Structure Determination.
Detailed Steps:
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often employing software such as SHELXS.[10]
Structure Refinement: The initial model of the structure is then refined against the experimental data using a least-squares minimization procedure. This is typically performed with software like SHELXL.[11][12][13] The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Hydrogen Atom Treatment: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The final refined structure is validated to ensure its quality and accuracy. This involves checking for consistency in bond lengths and angles, and analyzing the final difference electron density map. Tools like checkCIF are used for this purpose.
Part 3: Crystallographic Data and 3D Structure of 1-Phenyl-1H-pyrazole-4-carbaldehyde
The following tables summarize the crystallographic data for 1-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a representative model for the target compound.[7]
Crystal Data and Structure Refinement Details
Parameter
Value
Chemical Formula
C₁₀H₈N₂O
Formula Weight
172.18
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
11.1657 (10)
b (Å)
5.0858 (4)
c (Å)
15.3034 (11)
β (°)
111.130 (9)
Volume (ų)
810.60 (11)
Z
4
Temperature (K)
100
Wavelength (Å)
0.71073 (Mo Kα)
µ (mm⁻¹)
0.10
Reflections Collected
3485
Independent Reflections
1814
R(int)
0.050
Final R indices [I > 2σ(I)]
R₁ = 0.050, wR₂ = 0.136
Goodness-of-fit on F²
0.99
Data obtained from Asiri, A. M., et al. (2012).[7]
Molecular and Crystal Structure Insights
The crystal structure of 1-phenyl-1H-pyrazole-4-carbaldehyde reveals several key features:
Molecular Conformation: The five-membered pyrazole ring and the six-membered phenyl ring are not coplanar, exhibiting a dihedral angle of 10.14 (9)°.[7] The aldehyde group is nearly coplanar with the pyrazole ring.
Intermolecular Interactions: In the crystal packing, molecules form inversion dimers linked by C—H⋯O hydrogen bonds.[7] These dimers are further connected into supramolecular layers through C—H⋯π and π–π stacking interactions.
thermodynamic stability of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Thermodynamic Stability of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Abstract This technical guide provides a comprehensive framework for assessing the , a key heterocyclic in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for assessing the , a key heterocyclic intermediate in modern drug discovery and development. The stability of active pharmaceutical ingredients (APIs) and their synthetic precursors is a critical quality attribute that influences shelf-life, formulation strategies, and regulatory approval.[1][2] This document synthesizes theoretical principles, computational modeling techniques, and rigorous experimental protocols to offer a self-validating system for stability analysis. We delve into the inherent electronic stability of the pyrazole scaffold, provide detailed methodologies for predictive Density Functional Theory (DFT) calculations, and outline practical, step-by-step protocols for thermal analysis, forced degradation, and long-term stability studies as mandated by ICH guidelines. The causality behind each experimental choice is explained, empowering researchers and drug development professionals to design and interpret stability studies with confidence.
Molecular Profile and the Imperative for Stability Assessment
The compound 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 874908-42-6) is a substituted aromatic heterocycle.[3][4] Its molecular architecture is built upon three key functional regions: the aromatic 1H-pyrazole ring, a reactive carbaldehyde group, and two lipophilic substituents (phenyl and propan-2-yl) that modulate its physicochemical properties.[5] The pyrazole nucleus is a well-established pharmacophore, prized for its metabolic stability and capacity for diverse biological interactions.[6] The aldehyde group serves as a versatile synthetic handle for constructing more complex molecular entities.
The thermodynamic stability of this intermediate is paramount; it dictates its storage conditions, shelf-life, and the impurity profile of subsequent synthetic steps and the final drug product.[2] A thorough understanding of its stability profile is not merely an academic exercise but a foundational requirement for robust process development and regulatory compliance.[7]
Figure 1: Structure of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
Theoretical & Computational Stability Analysis
Before embarking on extensive experimental studies, computational chemistry offers powerful predictive insights into molecular stability. Density Functional Theory (DFT) is a robust quantum mechanical method for analyzing the electronic structure and inherent stability of organic molecules.[8]
Foundational Principles: Aromaticity and Substituent Effects
The thermodynamic stability of the target molecule is fundamentally rooted in the aromaticity of the 1H-pyrazole ring. This five-membered heterocycle possesses a delocalized π-electron system, which imparts significant resonance stabilization.[9][10] Computational studies consistently identify the 1H-pyrazole tautomer as the most energetically favorable isomer by a substantial margin (~100 kJ/mol), indicating that it is the only form likely to be observed under typical experimental conditions.[10] The substituents play a critical role:
N1-phenyl group: The phenyl ring's electrons can conjugate with the pyrazole system, further enhancing electronic delocalization and stability.
C3-isopropyl group: As an electron-donating alkyl group, it can influence the electron density of the pyrazole ring.
C4-carbaldehyde group: This electron-withdrawing group modulates the reactivity of the pyrazole core and introduces a site susceptible to oxidative or reductive degradation.
Predictive Stability Assessment via Density Functional Theory (DFT)
Causality: DFT calculations are employed to predict the molecule's stability without the initial need for physical samples. By calculating the optimized geometry and electronic energy, we can derive key stability descriptors like the HOMO-LUMO energy gap. A larger gap generally correlates with higher kinetic stability and lower chemical reactivity.[11]
Figure 2: Computational workflow for a DFT-based stability assessment.
Protocol: DFT Calculation for Stability Prediction
Structure Preparation: Construct the 3D chemical structure of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method involves using the B3LYP functional with the 6-311++G(d,p) basis set.[9][10]
Frequency Analysis: Conduct a frequency calculation on the optimized geometry. Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum.[9]
Energy Calculation: Perform a single-point energy calculation on the validated structure to obtain accurate electronic energies.
Parameter Analysis: Extract and analyze key stability descriptors from the output files.
Table 1: Key Computational Parameters for Stability Analysis
Parameter
Significance
Typical Software
Gibbs Free Energy (G)
The primary indicator of thermodynamic stability; lower values indicate greater stability.
Gaussian, ORCA
HOMO-LUMO Energy Gap
Correlates with chemical reactivity and kinetic stability; a larger gap suggests higher stability.[11]
Experimental Determination of Thermodynamic Stability
Experimental studies provide definitive data on a compound's behavior under various environmental conditions, forming the basis for establishing storage requirements and shelf-life.
Thermal Stability Analysis: DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal limits of a compound. DSC measures heat flow associated with phase transitions (like melting), while TGA measures mass loss as a function of temperature, indicating the onset of thermal decomposition.[13][14] This information is critical for safe handling, drying, and manufacturing processes.
Protocol: Combined DSC/TGA Analysis
Sample Preparation: Accurately weigh 2–5 mg of the compound into an appropriate pan (e.g., alumina).[15]
Instrument Setup: Place the sample in a simultaneous thermal analyzer. Use an empty alumina crucible as the reference.
Atmosphere: Purge the furnace with an inert gas (e.g., argon or nitrogen) at a flow rate of 50 cm³/min to prevent oxidative degradation.[15]
Heating Program: Heat the sample from ambient temperature to a temperature beyond complete decomposition (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).[15]
Data Analysis:
From the DSC curve, determine the onset temperature and peak maximum of the melting endotherm.
From the TGA curve, determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs.
Table 2: Representative Data from Thermal Analysis
Analysis
Parameter
Representative Value
Interpretation
DSC
Melting Point (Tm)
134 °C
Sharp endotherm indicates a pure crystalline solid.[16]
| TGA | Decomposition Onset (Tonset) | > 180 °C | Compound is thermally stable up to this temperature under inert conditions.[16] |
Regulatory Stability Studies (ICH Guidelines)
Causality: Long-term and accelerated stability studies are regulatory requirements designed to provide evidence on how the quality of a substance varies over time under the influence of temperature and humidity.[7] This data is used to establish a re-test period or shelf life and recommend storage conditions.[17]
Figure 3: Workflow for conducting an ICH-compliant stability study.
Protocol: Long-Term and Accelerated Stability Testing
Method Validation: Develop and validate a stability-indicating analytical method, typically reverse-phase HPLC with UV and/or Mass Spectrometric detection, capable of separating the parent compound from all potential degradation products.
Sample Packaging: Package the compound in a container closure system that simulates the proposed packaging for storage and distribution.[7]
Study Initiation (Time Zero): Analyze initial samples to establish baseline values for assay, purity, and physical appearance.
Storage: Place the packaged samples into qualified stability chambers maintained at the conditions specified by ICH guidelines.
Sample Pulls & Analysis: At specified time points (e.g., 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and analyze them using the validated stability-indicating method.[7]
Data Evaluation: Tabulate and trend the data for assay (potency) and purity. Identify and quantify any degradation products that appear.
Table 3: Standard ICH Stability Storage Conditions
Used if significant change occurs in accelerated study.[18]
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To evaluate the effect of short-term excursions and support shelf-life extrapolation.[18] |
Forced Degradation (Stress Testing)
Causality: Forced degradation studies intentionally expose the compound to conditions more severe than those in accelerated testing.[19] Their purpose is not to determine shelf-life but to deliberately generate degradation products. This is essential for identifying potential degradation pathways and demonstrating the specificity of the analytical method (i.e., proving it is "stability-indicating").[20][21]
Figure 4: The role of forced degradation in validating a stability-indicating method.
Protocols: Forced Degradation Conditions
Goal: Aim for 5-20% degradation of the parent compound.[22]
General Procedure: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent. Expose to the stressor, then neutralize if necessary before analysis by HPLC.
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2-8 hours). Neutralize with 0.1 M NaOH.[22]
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Neutralize with 0.1 M HCl.
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature and monitor the reaction progress.
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C). Also, reflux a solution of the compound.
Photolytic Degradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17]
Potential Degradation Pathways
Based on the molecule's functional groups, forced degradation studies are likely to reveal the following pathways:
Oxidation of the Aldehyde: The carbaldehyde group is susceptible to oxidation, especially in the presence of H₂O₂, to form the corresponding 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. This is often a primary degradation route for aldehydes.
Hydrolytic Instability: While the pyrazole ring itself is robust, extreme pH conditions combined with heat could potentially promote side reactions, although significant ring cleavage is unlikely under typical stress conditions.
Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to radical-mediated reactions or complex rearrangements.
Summary and Recommendations
The is governed by the robust aromaticity of its pyrazole core, but modulated by its reactive aldehyde functionality. A comprehensive stability assessment, integrating predictive computational modeling with rigorous experimental testing, is crucial for its successful application in drug development.
Recommendations:
Handling: Based on thermal analysis, the compound is stable at elevated temperatures for short durations, but prolonged exposure above its decomposition temperature should be avoided.
Storage: The compound should be stored in well-sealed containers, protected from light and excessive heat and humidity, consistent with standard practices for pharmaceutical intermediates. Long-term storage at controlled room temperature (e.g., 25°C / 60% RH) is recommended.
Formulation: The susceptibility of the aldehyde group to oxidation must be considered during formulation. The use of antioxidants may be warranted depending on the final drug product's composition and dosage form. Compatibility studies with excipients are essential.[17]
Analytical Control: A validated, stability-indicating HPLC method is mandatory for quality control to ensure the purity of the intermediate and to monitor for the formation of key degradants, such as the corresponding carboxylic acid.
References
BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem Technical Guides.
Purkh. (2019).
AIP Publishing. (2020).
PubMed. (2025). Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chem Biodivers.
Royal Society of Chemistry. (n.d.).
Lab Manager. (n.d.). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
European Journal of Chemistry. (2018).
Organic Letters. (2024).
SciSpace. (2017).
European Medicines Agency. (2023).
Parameter. (2023). Stability Testing for Pharmaceuticals & More.
PMC. (2025).
ResearchGate. (n.d.).
PMC. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde.
ACS Omega. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage.
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.
MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand.
International Journal of Research in Pharmaceutical and Nano Sciences. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
Belarusian State University. (n.d.).
SGS Singapore. (n.d.). Pharmaceutical Stability Testing and Storage.
Semantic Scholar. (2021).
College of Engineering and Applied Science. (n.d.). Experimental Thermodynamics Volume VII.
PMC. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
ACS Publications. (n.d.). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development.
ResearchGate. (n.d.).
J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
BioProcess International. (2026).
PMC. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes.
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
(n.d.).
Biosciences Biotechnology Research Asia. (n.d.).
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
A Technical Guide to Molecular Docking Studies of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: A Methodological Blueprint for Target Identification and Interaction Analysis
Preamble: The Pyrazole Scaffold and the Imperative for In Silico Screening The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: The Pyrazole Scaffold and the Imperative for In Silico Screening
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Compounds incorporating the pyrazole ring exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4][5] The specific compound, 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, belongs to this versatile class. While its direct biological targets may not be extensively characterized, its structural motifs suggest significant potential for therapeutic intervention.
Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[6][7] This in silico approach provides critical insights into binding affinity, interaction patterns, and the structural basis of molecular recognition, thereby guiding lead optimization and reducing the time and cost associated with experimental screening.[8][9]
This guide serves as a comprehensive technical blueprint for researchers and drug development professionals initiating molecular docking studies on 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not only the "how" but, more critically, the "why" behind each methodological choice.
Section 1: The Strategic Framework - Target Selection and Rationale
The success of any docking study is contingent upon the selection of a biologically relevant and structurally characterized protein target. Given the well-documented activity of pyrazole derivatives against various protein families, a logical starting point is to investigate targets implicated in major disease pathways.
1.1. Leveraging Existing Knowledge: Why Protein Kinases are Prime Targets
Protein kinases are a major class of drug targets, particularly in oncology, due to their pivotal role in cell signaling and proliferation.[10] Numerous pyrazole-containing compounds have been successfully developed as kinase inhibitors.[8][11] For instance, molecular docking studies have previously been employed to screen pyrazole derivatives against targets like VEGFR-2, Aurora A, CDK2, and Epidermal Growth Factor Receptor (EGFR).[10][11][12]
Causality in Target Selection: The choice to focus on a kinase like EGFR is not arbitrary. It is an evidence-based decision grounded in the established precedent of the pyrazole scaffold's affinity for the ATP-binding pocket of kinases.[11] For this guide, we will use EGFR tyrosine kinase as our exemplary target, a well-validated protein in cancer therapy.
1.2. Selecting the Receptor Structure: The PDB Entry
The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules. The selection of a specific PDB entry is a critical decision.
Criteria for Selection:
High Resolution: A resolution of <2.5 Å is desirable for accurate atomic coordinates.
Presence of a Co-crystallized Ligand: A structure with a known inhibitor bound in the active site is invaluable. It defines the binding pocket and provides a reference for validating the docking protocol (a process known as re-docking).[13][14]
Minimal Missing Residues/Atoms: Incomplete structures can introduce artifacts and require significant preprocessing.[13]
For our hypothetical study, we select PDB ID: 1IEP , which features the kinase domain of a related kinase (c-Abl) complexed with the inhibitor Imatinib.[15] While not EGFR, it serves as an excellent, widely used example for demonstrating the docking workflow, particularly structure preparation and validation.[15]
Section 2: The Molecular Docking Workflow: A Methodological Blueprint
A rigorous and reproducible docking study is a multi-stage process. This workflow ensures that the generated hypotheses are based on a sound computational foundation.
Caption: The three-phase molecular docking workflow.
Phase I: Preparation (The Foundation of Reliability)
This is the most critical phase. Errors introduced here will propagate through the entire study, rendering the results meaningless. The principle of "garbage in, garbage out" is paramount.
2.1. Receptor Preparation
The raw PDB file is not immediately suitable for docking.[16][17]
Step 1: Clean the Structure: Remove all non-essential molecules, including crystallographic water, ions, and the co-crystallized ligand.[15][18] The rationale is to study the binding of our novel compound without interference. However, specific water molecules known to be critical for ligand binding (bridging waters) may be retained in more advanced protocols.[19]
Step 2: Add Hydrogens and Check Protonation States: Crystal structures often lack hydrogen atoms. Adding them is essential for defining hydrogen bonds and correct stereochemistry.[18] The protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at physiological pH (typically ~7.4) must be correctly assigned, as they are key determinants of electrostatic interactions.
Step 3: Assign Partial Charges: A force field (e.g., Gasteiger) is used to assign partial atomic charges to the receptor atoms. This is necessary for the scoring function to calculate electrostatic contributions to binding energy.[20]
Step 4: Convert to Docking-Specific Format: The prepared protein is saved in a format required by the docking software, such as PDBQT for AutoDock Vina.[18]
2.2. Ligand Preparation
The ligand, 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, must also be meticulously prepared.
Step 1: Generate a 3D Structure: Start from a 2D representation (e.g., SMILES string) and generate a valid 3D conformation using software like Open Babel or UCSF Chimera.[21]
Step 2: Energy Minimization: The initial 3D structure is likely not in a low-energy state. It must be subjected to energy minimization using a suitable force field (e.g., MMFF94) to relieve steric clashes and find a stable conformation.[13]
Step 3: Assign Partial Charges: Similar to the receptor, partial charges are assigned to the ligand atoms.[17]
Step 4: Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore its conformational flexibility during the simulation.
Step 5: Convert to Docking-Specific Format: The final prepared ligand is saved in the PDBQT format.[21]
Phase II: Docking Execution (The Computational Experiment)
Step 1: Define the Binding Site: The search space for the docking algorithm must be defined. This is typically done by creating a "grid box" centered on the active site.[7][15] If a co-crystallized ligand was present in the original PDB file, the box is centered on its location. This ensures the search is focused on the region of interest, saving computational resources.
Step 2: Run the Docking Simulation: Using software like AutoDock Vina, the prepared ligand is docked into the prepared receptor within the defined grid box.[22] The software's search algorithm (e.g., a Lamarckian Genetic Algorithm) explores various poses (orientations and conformations) of the ligand in the binding site.[20] Each pose is evaluated by a scoring function, which estimates the binding affinity.
Phase III: Post-Docking Analysis & Validation
Generating docking poses is not the end goal; interpreting them to form a valid hypothesis is.
Step 1: Analyze Binding Affinity (Docking Score): The primary quantitative output is the docking score, usually expressed in kcal/mol. A more negative value generally indicates a stronger predicted binding affinity.[23][24] These scores are best used for ranking different ligands or different poses of the same ligand, rather than as absolute measures of binding energy.
Step 2: Visual Inspection of Binding Poses: The top-ranked poses must be visually inspected using molecular graphics software (e.g., PyMOL, UCSF Chimera).[24] A plausible pose is one that exhibits chemically sensible interactions with the protein's active site residues. Key interactions to look for include:
Hydrogen Bonds: With backbone or side-chain atoms.
Hydrophobic Interactions: Between nonpolar groups.
Pi-stacking: Between aromatic rings.
Step 3: Clustering and RMSD Analysis: A single docking run produces multiple poses. These can be clustered based on their root-mean-square deviation (RMSD).[25] A low RMSD (<2.0 Å) between the top poses suggests a well-defined and stable binding mode. Large clusters of low-energy poses are more credible than scattered, single poses.[23]
Section 3: A Practical Protocol - Docking Against EGFR Kinase
This section provides a high-level, step-by-step protocol using commonly available academic software.
Objective: To dock 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde into the ATP-binding site of an EGFR kinase structure.
Receptor Preparation (UCSF Chimera):
a. Fetch PDB entry (e.g., 2GS2 , EGFR with a bound inhibitor).
b. Delete all water molecules and the original ligand (Lapatinib).
c. Use the "Dock Prep" tool: Add hydrogens, assign Gasteiger charges, and merge non-polar hydrogens.[15]
d. Save the prepared receptor as receptor.pdbqt.
Ligand Preparation (UCSF Chimera):
a. Build or open the structure of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
b. Add hydrogens and assign Gasteiger charges.
c. Save the prepared ligand as ligand.pdbqt.
Grid Box Definition (AutoDock Tools or via script):
a. Identify the key residues of the EGFR ATP-binding site (e.g., Met793, Gly796, Leu844).
b. Define the coordinates and dimensions of a grid box that encompasses this entire site. A typical size might be 25 x 25 x 25 Å.
Execution (AutoDock Vina - Command Line):
a. Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, and the grid box coordinates.
b. Run the Vina executable from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.
Analysis (UCSF Chimera & Text Editor):
a. Open the log.txt file to view the binding affinity scores for the top poses.
b. Load the receptor.pdbqt and the output.pdbqt files into Chimera.
c. Visually inspect each of the top-ranked poses. Use the "FindHBond" and "Contacts" tools to identify specific interactions with active site residues.
d. Summarize the findings in a table.
Hypothetical Results Summary:
Pose Rank
Binding Affinity (kcal/mol)
RMSD from Top Pose (Å)
Key Interacting Residues (Hypothetical)
1
-8.5
0.00
Met793 (H-bond), Leu718, Val726 (hydrophobic)
2
-8.2
1.15
Cys797 (H-bond), Leu844, Ala743 (hydrophobic)
3
-7.9
1.89
Met793 (H-bond), Leu718, Phe856 (pi-stacking)
Section 4: The Principle of Self-Validation
A docking protocol must be validated to be considered trustworthy.[13] Without validation, the results are merely uncorroborated hypotheses.
step-by-step synthesis protocol for 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
An Application Note for the Synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Introduction 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Introduction
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a reactive carbaldehyde group at the 4-position allows for extensive derivatization to generate libraries of novel compounds for biological screening.[1][2] This application note provides a detailed, two-step protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and pharmaceutical development.
The synthetic strategy involves an initial acid-catalyzed cyclocondensation to form the pyrazole core, followed by a regioselective formylation at the electron-rich C4 position using the Vilsmeier-Haack reaction.[3][4] This approach is robust, scalable, and utilizes readily available starting materials.
Overall Reaction Scheme
Step 1: Phenylhydrazine reacts with 4-methylpentane-2,4-dione in the presence of an acid catalyst to yield the intermediate, 1-phenyl-3-isopropyl-1H-pyrazole. Step 2: The intermediate is formylated using the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) to produce the final product, 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
Mechanistic Insights
1. Pyrazole Formation: The synthesis of the pyrazole ring is a classic cyclocondensation reaction. Phenylhydrazine first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, 4-methylpentane-2,4-dione, to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[5] The use of an aprotic solvent with a strong dipole moment, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), has been shown to improve the regioselectivity of this condensation.[5]
2. Vilsmeier-Haack Formylation: This reaction is a cornerstone for the formylation of electron-rich aromatic and heterocyclic systems.[6] It proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (DMF) with phosphorus oxychloride (POCl₃).[7][8] This electrophilic species is then attacked by the electron-rich C4 position of the pyrazole ring, which is the most nucleophilic position in the ring system.[3] A subsequent hydrolysis step during the aqueous work-up liberates the desired aldehyde.
Experimental Protocol
Part A: Synthesis of 1-phenyl-3-isopropyl-1H-pyrazole (Intermediate 2)
Materials and Equipment:
Phenylhydrazine (1)
4-Methylpentane-2,4-dione
Glacial Acetic Acid (catalyst)
Ethanol
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Standard glassware for work-up and purification
Procedure:
To a 250 mL round-bottom flask, add 4-methylpentane-2,4-dione (1.0 eq) and ethanol (100 mL).
Begin stirring the solution and add phenylhydrazine (1.05 eq) dropwise.
Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Dissolve the resulting oil in ethyl acetate (150 mL) and transfer to a separatory funnel.
Wash the organic layer with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-phenyl-3-isopropyl-1H-pyrazole as an oil. This intermediate is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Part B: Synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (Product 3)
Materials and Equipment:
1-phenyl-3-isopropyl-1H-pyrazole (Intermediate 2)
Phosphorus oxychloride (POCl₃)
Anhydrous N,N-dimethylformamide (DMF)
Three-necked flask with dropping funnel, thermometer, and nitrogen inlet
Ice-salt bath
Magnetic stirrer with heating plate
Crushed ice
Sodium bicarbonate (NaHCO₃)
Standard glassware for extraction and purification
Procedure:
Preparation of the Vilsmeier Reagent:
Equip a dry 250 mL three-necked flask with a dropping funnel, nitrogen inlet, and magnetic stir bar.
Add anhydrous DMF (5.0 eq) to the flask and cool it to 0-5 °C using an ice-salt bath.[8]
Add POCl₃ (2.0 eq) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.[9] The reaction is exothermic.
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the viscous, pale-yellow Vilsmeier reagent.[8]
Formylation Reaction:
Dissolve 1-phenyl-3-isopropyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
Heat the reaction mixture to 60-70 °C for 3-5 hours.[8] Monitor the consumption of the starting material by TLC (typically using a mobile phase of 30% ethyl acetate in hexanes).
Work-up and Purification:
Once the reaction is complete, cool the flask to room temperature.
Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (approx. 300 g) with vigorous stirring.[9]
Neutralize the acidic solution by slowly adding solid sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
The product will often precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
Dry the crude product under vacuum.
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.[9]
Synthetic Workflow Visualization
Caption: Workflow for the two-step synthesis of the target pyrazolecarbaldehyde.
¹³C NMR (CDCl₃): Expect signals around δ 185 ppm (-CHO), and characteristic aromatic and aliphatic signals corresponding to the structure.
IR (KBr, cm⁻¹): Expect a strong carbonyl stretch around 1670-1690 cm⁻¹ for the aldehyde C=O.
Troubleshooting and Safety
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Yield in Step B
1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature too low.
1. Ensure all glassware is oven-dried and use anhydrous DMF. Conduct the reaction under an inert atmosphere (N₂). 2. Monitor reaction by TLC and consider increasing the temperature or reaction time if starting material persists.
Multiple Products Observed
1. Impure starting pyrazole. 2. Decomposition at high temperatures.
1. Purify the intermediate from Step A by column chromatography before proceeding. 2. Maintain the recommended reaction temperature and avoid excessive heating.
Difficulty Isolating Product
1. Product has some water solubility. 2. Emulsion during extraction.
1. Saturate the aqueous layer with NaCl (brine) to decrease product solubility and extract multiple times with dichloromethane or ethyl acetate.[7] 2. Add brine to help break the emulsion.
Safety Precautions:
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
The Vilsmeier-Haack reaction is exothermic, especially during the formation of the reagent and the quenching step. Maintain proper temperature control and perform additions slowly.[7]
Always perform reactions in appropriately sized glassware to contain any potential splashing or rapid effervescence.
References
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Hacck reaction. (2024). Chinese Chemical Letters. [Link]
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (2021). Arkivoc. [Link]
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Taylor & Francis. [Link]
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkat USA. [Link]
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). PMC. [Link]
Vilsmeier–Haack Formylation of 1H-Pyrazoles. (2013). Springer. [Link]
Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). ResearchGate. [Link]
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. [Link]
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.). SAGE Publications Inc. [Link]
Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. (2025). ResearchGate. [Link]
Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2026). ResearchGate. [Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). RASĀYAN Journal of Chemistry. [Link]
4-Formylpyrazoles: Applications in Organic Synthesis. (2025). ResearchGate. [Link]
A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. (n.d.). Quick Company. [Link]
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses Procedure. [Link]
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. (2006). Synlett. [Link]
Process for the regioselective synthesis of pyrazoles. (n.d.).
A kind of preparation method of pyrazole derivatives. (n.d.).
downstream functionalization of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives
Application Note: Downstream Functionalization of 1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives Introduction & Mechanistic Rationale The pyrazole scaffold is a privileged structure in modern medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Downstream Functionalization of 1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives
Introduction & Mechanistic Rationale
The pyrazole scaffold is a privileged structure in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, nociceptin/orphanin FQ (NOP) receptor antagonists, and agrochemicals[1][2]. Specifically, 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 874908-42-6) serves as a highly versatile electrophilic building block[3].
The strategic placement of the isopropyl group at the C3 position provides critical steric bulk and lipophilicity, which frequently dictates the molecule's orientation within hydrophobic binding pockets[1]. Meanwhile, the C4-carbaldehyde group acts as the primary synthetic handle. Because the pyrazole ring is electron-rich, the aldehyde carbon is slightly deactivated compared to simple benzaldehydes, requiring specific, optimized conditions for downstream functionalizations such as reductive aminations, Knoevenagel condensations, and oxidations.
Core Functionalization Workflows
A. Reductive Amination (Synthesis of Pyrazole-methylamines)
Reductive amination of the C4-aldehyde is the premier method for generating secondary and tertiary amines, which are crucial for targeting G-protein coupled receptors (GPCRs) like the NOP receptor[1].
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ is mild and selectively reduces the transient iminium ion. It also avoids the generation of highly toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN).
B. Knoevenagel Condensation (Synthesis of α,β-Unsaturated Systems)
The condensation of the pyrazole-4-carbaldehyde with active methylene compounds (e.g., thiazolidine-2,4-dione or malononitrile) yields α,β-unsaturated derivatives with potent anticancer and anticonvulsant properties[4][5].
Causality of Reagent Choice: Utilizing weak bases like piperidinium acetate or L-proline in ethanol prevents the self-condensation of the aldehyde and avoids the degradation of sensitive active methylene compounds, ensuring strict E-alkene geometric selectivity[6].
C. Oxidation to Carboxylic Acids (Amide Precursors)
Oxidizing the aldehyde to a carboxylic acid provides the necessary precursor for subsequent amide coupling, a critical step in agrochemical synthesis (e.g., SDHI fungicides)[2].
Causality of Reagent Choice: While conventional KMnO₄ oxidation requires hours, Microwave-Assisted Organic Synthesis (MAOS) provides uniform dielectric heating, reducing reaction times to minutes and preventing the oxidative cleavage of the N-phenyl ring[7].
Workflow: Divergent downstream functionalization of the pyrazole-4-carbaldehyde core.
Self-Validating Experimental Protocols
Protocol 1: Reductive Amination using NaBH(OAc)₃
Objective: Synthesis of functionalized pyrazole-4-methylamines.
Imine Formation: Dissolve 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq, 5 mmol) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (20 mL)[1].
Catalysis: Add glacial acetic acid (1.0 eq) to activate the carbonyl carbon. Stir at room temperature for 1 hour under nitrogen.
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
Validation Check (TLC): After 12 hours, check the reaction via TLC (Hexane:EtOAc 6:4). The reaction is complete when the UV-active aldehyde spot (R_f ~0.6) disappears, replaced by a more polar, ninhydrin-active amine spot (R_f ~0.3).
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (15 mL). Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure amine.
Protocol 2: Knoevenagel Condensation
Objective: Synthesis of pyrazole-tethered thiazolidine-2,4-dione derivatives.
Reaction Setup: In a round-bottom flask, suspend the pyrazole-4-carbaldehyde (1.0 eq, 5 mmol) and thiazolidine-2,4-dione (1.0 eq) in absolute ethanol (15 mL)[5].
Base Addition: Add piperidinium acetate (0.1 eq) as a mild catalyst[6].
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
Validation Check: The reaction is self-indicating; as the E-alkene product forms, it typically precipitates out of the hot ethanol solution due to its highly conjugated, planar structure[4].
Isolation: Cool the mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with ice-cold ethanol (2 × 5 mL), and recrystallize from ethanol/DMF to afford the pure α,β-unsaturated product.
Protocol 3: Microwave-Assisted Oxidation (MAOS)
Objective: Rapid synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Preparation: In a microwave-safe vial, combine the pyrazole-4-carbaldehyde (1.0 eq, 2 mmol) and KMnO₄ (3.5 eq) in a 3:2 mixture of Water:Acetone (10 mL)[7].
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80°C and 150 W for exactly 5 minutes[7].
Filtration: The reaction generates insoluble manganese dioxide (MnO₂). Filter the hot suspension through a pad of Celite to remove the brown MnO₂ precipitate, washing the pad with hot water (5 mL).
Acidification & Validation: Cool the clear filtrate to room temperature and acidify to pH 2 using 1M HCl. The validation of success is the immediate precipitation of the white pyrazole-4-carboxylic acid.
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized parameters and expected outcomes for the functionalization of the 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde scaffold based on recent literature[4][6][7].
Transformation
Reagents & Catalyst
Temp / Time
Typical Yield
Key Application / Target
Reductive Amination
NaBH(OAc)₃, AcOH, DCE
25°C / 12–24 h
75–90%
NOP Receptor Antagonists
Knoevenagel Condensation
Piperidinium acetate, EtOH
78°C / 4–6 h
80–95%
Anticancer / Cytotoxic Agents
Oxidation (Conventional)
KMnO₄, H₂O/Acetone
80°C / 1–4 h
48–85%
Agrochemical Amide Precursors
Oxidation (MAOS)
KMnO₄, H₂O/Acetone
80°C / 2–5 min
62–92%
Agrochemical Amide Precursors
Pharmacological Target Logic
The downstream functionalization of this scaffold is not arbitrary; it is driven by target biology. For example, pyrazole-methylamines synthesized via reductive amination are highly potent NOP receptor antagonists. The 1-phenyl and 3-isopropyl groups anchor the molecule in the receptor's hydrophobic pocket, while the newly formed amine disrupts G-protein coupling[1].
Signaling Logic: Mechanism of action for pyrazole-methylamine NOP receptor antagonists.
References
Discovery of a Novel Series of Orally Active Nociceptin/Orphanin FQ (NOP) Receptor Antagonists Based on a Dihydrospiro(piperidine-4,7′-thieno[2,3-c]pyran) Scaffold. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Chemical Substance Information. NextSDS. Available at: [Link]
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Product Page. Sigma-Aldrich. Available at:[Link]
Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. RSC Advances. Available at:[Link]
Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative. PubMed - NIH. Available at:[Link]
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed - NIH. Available at:[Link]
Rapid Access to Novel 1,2,3-Triazolo-Heterocyclic Scaffolds via Tandem Knoevenagel Condensation/Azide–Alkyne 1,3-Dipolar Cycloaddition Reaction in One Pot. ACS Combinatorial Science. Available at:[Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 1-phenyl-3-(prop...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. Our goal is to provide a scientifically grounded, practical resource that explains the underlying causes of this issue and offers a range of validated troubleshooting strategies.
FAQ 1: Why is 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde expected to have low water solubility?
The low aqueous solubility of this compound is a direct consequence of its molecular structure. A chemical structure is the primary determinant of a compound's physicochemical properties, including its affinity for aqueous versus non-polar environments.
Hydrophobic Moieties: The structure contains two significant non-polar groups: a phenyl ring and an isopropyl group. These hydrocarbon-rich regions are hydrophobic ("water-fearing") and disrupt the highly ordered hydrogen-bonding network of water, which is an energetically unfavorable process.
Aromatic System: The pyrazole ring itself is an aromatic heterocyclic system. While the nitrogen atoms can participate in hydrogen bonding, the overall ring system contributes to the molecule's lipophilicity.[1][2]
High Crystal Lattice Energy: The planar nature of the pyrazole and phenyl rings can facilitate efficient packing in the solid state through intermolecular forces like π-π stacking.[1] This strong crystal lattice requires a significant amount of energy to break apart during dissolution, a process that is not favorably compensated by interactions with water molecules.
Predicted Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) for this compound is approximately 2.5, indicating that it is significantly more soluble in a non-polar solvent like octanol than in water.[3]
In essence, the molecule has a predominantly "grease-like" character with limited features that promote favorable interactions with water, leading to its poor solubility.
FAQ 2: What is the standard first-line approach for preparing an aqueous solution for a preliminary bioassay?
For initial screening and most in-vitro experiments, the most practical and widely accepted method is to use a water-miscible organic co-solvent to create a concentrated stock solution. This stock is then serially diluted into your aqueous assay buffer to achieve the desired final concentration. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[4][]
Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
Select a Co-Solvent: Start with high-purity, anhydrous DMSO. If your assay is sensitive to DMSO, ethanol or polyethylene glycol 400 (PEG 400) are common alternatives.[]
Prepare a High-Concentration Stock:
Accurately weigh a small amount of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
Add the co-solvent to achieve a high, but fully dissolved, concentration (e.g., 10 mM, 50 mM, or 100 mM). Use a vortex mixer or gentle warming (if the compound is thermally stable) to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
Perform Serial Dilutions:
Create intermediate dilutions of your stock solution in pure co-solvent as needed.
For the final step, dilute the stock (or an intermediate) into your final aqueous buffer (e.g., PBS, media). Crucially, the final concentration of the organic co-solvent should be kept as low as possible , typically ≤1% and often ≤0.1%, to avoid artifacts in biological assays.[6]
Vehicle Control: Always prepare a vehicle control by performing the same dilution steps with only the co-solvent (no compound). This is essential to ensure that the co-solvent itself does not affect your experimental results.
FAQ 3: I observed precipitation or turbidity when diluting my DMSO stock into the aqueous buffer. What is happening and how can I resolve it?
This phenomenon is known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous/co-solvent mixture. The co-solvent's ability to keep the compound dissolved is dramatically reduced upon high dilution into water.[7]
Below is a table to guide your troubleshooting efforts.
Potential Cause
Explanation
Recommended Solution(s)
Final Co-solvent % is Too Low
The final mixture is too "water-like" to maintain solubility. Even at 1% DMSO, the environment is >99% aqueous.
Increase the final co-solvent concentration (e.g., from 0.5% to 1% or 2%), but always verify the new concentration's tolerance in your assay.
Final Compound Concentration is Too High
You are attempting to work above the compound's thermodynamic solubility limit in the final medium.
Reduce the target final concentration of your compound. Determine the maximum achievable concentration by testing a range of dilutions.
Slow Dissolution Kinetics
The compound may be slow to re-dissolve or form stable micro-precipitates upon dilution.
After diluting into the aqueous buffer, vortex the solution vigorously for 30-60 seconds. A brief sonication in a water bath can also help break up aggregates.
Buffer Incompatibility
Components in your buffer (e.g., salts, proteins) may be reducing the compound's solubility.
Test the solubility in simpler aqueous systems first (e.g., pure water, saline) before moving to complex media.
FAQ 4: Can pH adjustment improve the solubility of this compound?
Yes, pH adjustment is a viable and powerful strategy for compounds with ionizable functional groups. The pyrazole ring is weakly basic (pKa of the conjugate acid is ~2.5) and can be protonated by strong acids to form a more soluble pyrazolium salt.[1][2][8]
Mechanism: In an acidic environment (pH < pKa), the nitrogen atom in the pyrazole ring accepts a proton, forming a positively charged cation. This charged species has much more favorable electrostatic interactions with polar water molecules, significantly increasing solubility compared to the neutral, more hydrophobic form.[8][9]
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4).
Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
Equilibrate: Tightly seal the vials and agitate them on an orbital shaker or with a stir bar at a constant temperature for 24-48 hours to ensure equilibrium is reached.
Separate Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
Analyze Supernatant: Carefully withdraw a sample of the clear supernatant. You may need to filter it through a 0.22 µm syringe filter to remove any remaining particulates.
Quantify Concentration: Determine the concentration of the dissolved compound in each sample using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.
Plot Results: Plot the measured solubility (e.g., in µg/mL) against the pH to identify the pH range that provides the required solubility.
FAQ 5: My experiment is highly sensitive to organic solvents. What are some effective, solvent-free alternatives?
When organic co-solvents are not an option, cyclodextrin-based formulation is the leading alternative strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10]
Mechanism of Action: The hydrophobic 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde molecule can partition into the non-polar interior of the cyclodextrin, forming a water-soluble "inclusion complex".[11][12] The hydrophilic outer surface of the cyclodextrin then interacts favorably with water, effectively shuttling the insoluble compound into solution.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles.[10]
Experimental Protocol: Solubilization using Cyclodextrins
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in your desired buffer).
Add Compound: Add an excess amount of the solid pyrazole compound to the cyclodextrin solution.
Complexation: Vigorously stir or sonicate the mixture at a controlled temperature for an extended period (several hours to overnight) to facilitate the formation of the inclusion complex.
Clarify Solution: Centrifuge and filter the solution as described in the pH-solubility protocol to remove any undissolved compound.
Quantify and Use: Determine the concentration of the solubilized compound in the clear filtrate. This solution can now be used in your experiments. Remember to include a control with the cyclodextrin solution alone.
FAQ 6: How do I select the best solubilization strategy for my specific needs?
The optimal strategy depends on several factors, including the required concentration, the sensitivity of your assay, and the stage of your research. The following decision tree provides a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a solubilization method.
References
Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.
PubMed. (2024, January 14). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs.
Semantic Scholar. (n.d.). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications.
BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
PubMed. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
IJCRT.org. (2025, July 7). A Review On Pyrazole An Its Derivative.
ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Technical Support Center: Overcoming Steric Hindrance in 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Reactions
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde [1].
While the pyrazole scaffold is a highly privileged structure in medicinal chemistry[2], functionalizing the C4-aldehyde of this specific molecule presents a notorious synthetic bottleneck. The bulky C3-isopropyl (propan-2-yl) group creates a severe steric shield around the adjacent C4-carbonyl carbon, restricting the Bürgi-Dunitz approach trajectory required for nucleophilic attack[3]. This leads to sluggish kinetics, poor yields, and dominant side reactions (such as enolization or reduction) under standard conditions[4].
This guide provides field-proven troubleshooting workflows, mechanistic causality, and self-validating protocols to bypass these steric barriers.
Workflow for overcoming steric hindrance in C4-aldehyde nucleophilic additions.
Quantitative Performance Data
To establish a baseline for protocol optimization, Table 1 summarizes the empirical improvements achieved when transitioning from standard to sterically-optimized reaction conditions.
Table 1: Comparative Performance of Standard vs. Optimized Conditions
Reaction Type
Standard Condition
Standard Yield (%)
Optimized Condition
Optimized Yield (%)
Primary Byproduct (Standard)
Reductive Amination
NaBH(OAc)₃, AcOH, DCE
< 20%
TiCl₄, Et₃N, then NaBH₃CN
> 85%
Unreacted Aldehyde
HWE Olefination
NaH, THF, 0 °C
30 - 40%
LiCl, DBU, MeCN
> 90%
Aldol Condensation
Grignard Addition
RMgBr, THF, 0 °C
< 10%
CeCl₃, RMgBr, THF, -78 °C
> 95%
Reduction / Enolization
Troubleshooting Guide 1: Reductive Amination
Q: Why does my reductive amination yield mostly unreacted 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde when using sodium triacetoxyborohydride (STAB)?
Mechanistic Causality:
Standard reductive amination relies on weak acid catalysis (e.g., acetic acid) to form a hemiaminal, which then dehydrates to an imine before reduction[5]. The bulky C3-isopropyl group sterically repels the incoming amine. Weak acids fail to sufficiently polarize the carbonyl carbon to lower the activation energy of this hindered attack. Consequently, the reducing agent degrades or reduces the trace amount of protonated aldehyde directly to an alcohol before the imine can form.
The Solution: Titanium Tetrachloride (TiCl₄) Activation
TiCl₄ is a powerful, highly oxophilic Lewis acid. It tightly coordinates to the aldehyde oxygen, drastically increasing the electrophilicity of the C4-carbon. This thermodynamic driving force compels the amine to attack despite the steric bulk, forcing complete conversion to the imine[6].
Self-Validation Checkpoint: The reaction mixture should exhibit a distinct color change (often deep yellow/orange) upon TiCl₄ addition, indicating successful Lewis acid-carbonyl complexation.
Preparation: In an oven-dried flask under strictly inert atmosphere (N₂/Ar), dissolve 1.0 eq of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde and 1.2 eq of the desired amine in anhydrous dichloromethane (DCM) (0.2 M).
Base Addition: Add 3.0 eq of anhydrous triethylamine (Et₃N) to neutralize the HCl generated during imine formation.
Activation: Cool the mixture to 0 °C. Dropwise, add 0.5 to 1.0 eq of a 1.0 M solution of TiCl₄ in DCM.
Imine Formation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation: Quench a 10 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and check via TLC. The aldehyde spot must be completely consumed.
Reduction: Once imine formation is complete, add a solution of 1.5 eq of Sodium Cyanoborohydride (NaBH₃CN) in anhydrous methanol[5]. Stir for an additional 2 hours.
Workup: Quench carefully with 1M NaOH to precipitate titanium salts (TiO₂). Filter through a Celite pad, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.
Q: My Wittig/HWE reactions are giving poor yields and terrible (E)/(Z) selectivity. How can I force the olefination of this hindered aldehyde?
Mechanistic Causality:
Using strong bases like Sodium Hydride (NaH) with phosphonates creates highly reactive, but highly basic, carbanions. When the nucleophile encounters the C3-isopropyl steric wall, the rate of nucleophilic addition drops. This allows competing side reactions (like aldol condensations of the aldehyde with itself or degradation) to outcompete the formation of the critical oxaphosphetane intermediate. Furthermore, steric clashing during the transition state disrupts the thermodynamic equilibration necessary for high (E)-selectivity[7][8].
The Solution: Masamune-Roush Conditions
Developed by Masamune and Roush, this protocol utilizes a mild base (DBU or DIPEA) in combination with Lithium Chloride (LiCl)[8][9]. The lithium cation coordinates to the phosphoryl oxygen, significantly increasing the acidity of the α-protons. This allows a mild base to generate the enolate. The lithium also coordinates to the sterically hindered pyrazole-4-carbaldehyde, templating the approach of the nucleophile and stabilizing the transition state, resulting in excellent yields and >95% (E)-selectivity[7].
Self-Validation Checkpoint: The use of DBU/LiCl avoids the violent bubbling associated with NaH. The reaction should remain homogeneous and mildly exothermic upon base addition.
Reagent Mixing: In a dry flask under N₂, suspend 1.2 eq of anhydrous LiCl in anhydrous acetonitrile (MeCN) (0.1 M). Stir until mostly dissolved.
Phosphonate Addition: Add 1.1 eq of the desired phosphonate (e.g., triethyl phosphonoacetate).
Base Addition: Add 1.0 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at room temperature. Stir for 15 minutes to pre-form the lithium-stabilized carbanion.
Aldehyde Addition: Add 1.0 eq of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde dissolved in a minimal amount of MeCN.
Reaction: Stir at room temperature. The templating effect of lithium overcomes the C3-isopropyl hindrance, typically driving the reaction to completion in 2–4 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate.
Q: When I add a Grignard reagent to the aldehyde, I recover starting material or a reduced alcohol, but no 1,2-addition product. What is happening?
Mechanistic Causality:
Grignard (RMgX) and organolithium (RLi) reagents are powerful nucleophiles, but they are equally powerful bases. Because the C4-carbonyl carbon is shielded by the C3-isopropyl group, the activation energy for 1,2-nucleophilic addition is artificially raised[10]. Consequently, the Grignard reagent takes the path of least resistance: it either acts as a base (deprotonating trace moisture or adjacent acidic sites) or undergoes a β-hydride transfer (if the Grignard has β-hydrogens), reducing the aldehyde to a primary alcohol[11].
The Solution: Organocerium Transmetalation (Imamoto Reaction)
Cerium(III) chloride (CeCl₃) solves this by altering the nature of the nucleophile. Grignard reagents transmetalate with CeCl₃ to form organocerate species (RCeCl₂). These reagents are remarkably nucleophilic but possess almost zero basicity[12][13]. Furthermore, the cerium acts as a localized Lewis acid, grabbing the carbonyl oxygen and pulling the nucleophilic "R" group directly into the sterically hindered carbon[14].
Self-Validation Checkpoint: Proper activation of CeCl₃ is critical. If the CeCl₃ does not form a fine, milky-white suspension in THF (and instead clumps), it is wet, and the reaction will fail.
CeCl₃ Activation: Place 1.5 eq of CeCl₃·7H₂O in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to rapidly dehydrate, then at 150 °C for 1 hour. Cool to room temperature under Argon. The powder must be completely free-flowing.
Slurry Formation: Add anhydrous THF to the anhydrous CeCl₃ to create a suspension (approx. 0.3 M). Stir vigorously at room temperature for 2 hours to ensure complete formation of the CeCl₃-THF complex[11].
Transmetalation: Cool the milky suspension to -78 °C. Dropwise, add 1.4 eq of the Grignard reagent (RMgX). Stir at -78 °C for 1 hour. The mixture may change color (often pale yellow/brown) indicating organocerate formation.
Aldehyde Addition: Dissolve 1.0 eq of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in minimal THF and add dropwise to the -78 °C mixture.
Reaction: Stir for 2 hours at -78 °C, then allow it to slowly warm to 0 °C.
Workup: Quench with 10% aqueous acetic acid (avoids the emulsion problems common with NH₄Cl/Cerium mixtures). Extract with ethyl acetate, wash with NaHCO₃, dry, and concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to overcome the steric hindrance instead of chemical additives?A: Yes, in specific cases. Microwave irradiation rapidly superheats the solvent, drastically increasing the collision frequency of the molecules. This thermal kinetic energy can sometimes overcome the steric barrier of the C3-isopropyl group. For example, sluggish hydrazone or imine formations with pyrazole-4-carbaldehydes that fail under 5 hours of conventional reflux can often reach moderate to high conversion when irradiated at 100 °C for 15–30 minutes[15]. However, for Grignard additions, microwave heating will only accelerate the unwanted side reactions (reduction/enolization); chemical intervention (CeCl₃) is mandatory.
Q: Why does the phenyl group at N1 not cause as much steric hindrance as the C3-isopropyl group?A: Spatial geometry. The N1 position is structurally pointed away from the C4-aldehyde vector. While the N1-phenyl group influences the global electronic density of the pyrazole ring (modulating the electrophilicity of the aldehyde), it does not physically block the Bürgi-Dunitz trajectory. The C3-isopropyl group, however, is directly adjacent (ortho-like) to the C4 position, creating a direct physical umbrella over the carbonyl carbon[4].
Q: My TiCl₄ is fuming heavily and has a yellow tint. Is it still good for the reductive amination protocol?A: Heavy fuming is normal (it reacts violently with atmospheric moisture to form HCl gas and TiO₂). However, a distinct yellow/brown tint in neat TiCl₄ often indicates degradation or dissolved impurities (like iron). For sensitive sterically hindered reactions, use a fresh, commercially prepared 1.0 M solution of TiCl₄ in DCM, which should be pale yellow to colorless and minimizes handling risks.
HPLC method development and optimization for 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Technical Support Center: HPLC Method Development for 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: HPLC Method Development for 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for the chromatographic analysis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
This guide moves beyond basic templates, exploring the causality behind solvent selection, stationary phase chemistry, and system suitability to ensure your analytical protocols are robust and self-validating.
Section 1: Knowledge Base & Method Optimization FAQs
Q1: What is the optimal stationary phase for this specific pyrazole derivative?A: 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is characterized by low aqueous solubility and a highly planar, aromatic structure[1]. While a standard C18 (Octadecylsilane) column is the conventional starting point for reversed-phase HPLC (RP-HPLC)[2], we strongly recommend evaluating a Phenyl-Hexyl stationary phase.
The Causality: The molecule contains both a phenyl ring and a conjugated pyrazole core. A Phenyl-Hexyl column provides orthogonal selectivity by facilitating
π−π
interactions between the stationary phase and the analyte's aromatic rings. This yields superior resolution from structurally similar synthetic impurities compared to the purely dispersive hydrophobic interactions of a standard C18 column.
Q2: Why must I use an acidic modifier, and which one is best?A: Nitrogen-containing heterocycles like pyrazoles are prone to secondary interactions with unendcapped, acidic silanol groups on the silica support, which manifests as severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase drops the pH to ~2.0[3].
The Causality: At pH 2.0, the residual silanols on the silica surface are fully protonated and neutralized, eliminating the ion-exchange interactions that cause tailing. TFA is preferred over Formic Acid because it is a stronger ion-pairing agent, ensuring sharp, symmetrical peaks for pyrazolone and pyrazole derivatives[2].
Q3: Can I use Methanol as my organic mobile phase?A:No. Acetonitrile (ACN) is strictly required.
The Causality: The target analyte contains a highly reactive carbaldehyde (aldehyde) group. If you use Methanol (a protic solvent) in combination with an acidic modifier like 0.1% TFA, the aldehyde group can undergo acid-catalyzed hemiacetal or acetal formation directly in the column or sample vial. This degradation pathway results in ghost peaks, split peaks, or shifting retention times. Acetonitrile is aprotic and completely prevents this reaction, ensuring a stable, self-validating system.
To facilitate easy comparison during your method development, the following table summarizes the transition from standard scouting parameters to the optimized, field-proven conditions for this specific analyte.
Stronger silanol suppression to prevent peak tailing[3].
Mobile Phase B
Methanol
Acetonitrile (ACN)
Aprotic solvent prevents acetal formation with the aldehyde.
Elution Mode
Gradient (10-90% B)
Isocratic (65:35 ACN:Water)
Isocratic elution provides higher reproducibility for highly lipophilic pyrazoles[2].
Flow Rate
0.4 mL/min
1.0 mL/min
Scaled appropriately for a 4.6 mm internal diameter column.
Detection
UV 254 nm
PDA (Extract @ 265 nm)
Captures the extended conjugation of the phenyl-pyrazole-aldehyde system.
Sample Diluent
100% DMSO
50:50 ACN:Water
Matches initial mobile phase strength to prevent viscous fingering.
Section 3: Troubleshooting Desk
Issue: Peak Fronting or Splitting upon Injection
Root Cause: Solvent mismatch. Because 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is highly hydrophobic, researchers often dissolve it in 100% organic solvent (like DMSO or ACN)[1]. Injecting a strong solvent plug into an aqueous mobile phase causes the analyte to travel faster at the center of the column than at the walls (a phenomenon known as viscous fingering).
Solution: Dilute your final sample in a diluent that closely matches your mobile phase (e.g., 50% ACN / 50% Water). If solubility is an issue, inject a much smaller volume (e.g., 2 µL instead of 20 µL).
Issue: Drifting Retention Times Across a Sequence
Root Cause: Inadequate column equilibration or evaporation of the organic modifier in the mobile phase reservoir.
Solution: Ensure the system is sealed. For isocratic methods utilizing TFA, pump at least 20 column volumes (CV) of mobile phase before the first injection to ensure the stationary phase is fully saturated with the ion-pairing agent.
Caption: Diagnostic workflow for resolving peak asymmetry in pyrazole derivative analysis.
Section 4: Step-by-Step Experimental Protocols
To ensure a self-validating system, follow this Standard Operating Procedure (SOP) for preparing your analytical run.
Protocol 1: Preparation of Aprotic Mobile Phase
Objective: Create a stable, reactive-free mobile phase that suppresses silanol activity.
Aqueous Phase (Mobile Phase A): Measure 1000 mL of HPLC-grade Milli-Q water into a clean volumetric flask.
Acidification: Using a glass biopette, carefully add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the water.
Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add exactly 1.0 mL of TFA. (Note: Do not use Methanol to avoid acetal formation with the target analyte).
Filtration: Filter both mobile phases through a 0.22 µm PTFE membrane filter to remove particulates.
Degassing: Sonicate both bottles for 15 minutes to remove dissolved gases, which prevents pump cavitation and baseline noise.
Protocol 2: System Equilibration and Suitability Testing (SST)
Objective: Validate system readiness prior to sample analysis.
Purge: Purge the HPLC pumps with the fresh mobile phases for 5 minutes at 2.0 mL/min with the purge valve open.
Equilibration: Close the purge valve. Set the flow rate to 1.0 mL/min and the column oven to 30°C. Pump the optimized isocratic mixture (e.g., 65% B) through the Phenyl-Hexyl column for at least 30 minutes (approx. 20 column volumes).
Blank Injection: Inject 10 µL of the sample diluent (50:50 ACN:Water). Monitor the baseline at 265 nm for 15 minutes. The baseline must be flat with no ghost peaks.
SST Injection: Inject 10 µL of a 50 µg/mL standard solution of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
Validation Criteria: Accept the system only if:
Retention time relative standard deviation (RSD) for 3 consecutive injections is < 1.0%.
Peak asymmetry (Tailing factor) is between 0.9 and 1.5.
Theoretical plates (N) > 2000.
References
University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. Retrieved from [Link]
International Journal of Chemical and Pharmaceutical Analysis (IJCPA). (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from[Link]
Reactivity Profiling: 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde vs. 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde
Executive Overview In modern medicinal chemistry and agrochemical development, the pyrazole scaffold serves as a privileged pharmacophore. Specifically, 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives are critical electr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In modern medicinal chemistry and agrochemical development, the pyrazole scaffold serves as a privileged pharmacophore. Specifically, 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives are critical electrophilic building blocks used to synthesize complex kinase inhibitors, mitochondrial modulators, and antimicrobial agents.
When optimizing a synthetic route or designing a new drug candidate, the choice of the substituent at the C3 position—adjacent to the reactive C4-carbaldehyde—profoundly impacts both the chemical reactivity of the intermediate and the pharmacological profile of the final API. This guide provides an in-depth comparative analysis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (the isopropyl variant) and 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde (the methyl variant), focusing on steric hindrance, electronic modulation, and downstream applications.
Mechanistic Causality: Steric vs. Electronic Interplay
The reactivity of the C4-carbaldehyde group is dictated by its electrophilicity and its physical accessibility to incoming nucleophiles. The substituents on the pyrazole ring play a pivotal role in modulating this reactivity through a combination of electronic and steric effects[1].
Steric Shielding and the Bürgi-Dunitz Trajectory
Nucleophilic addition to a carbonyl group requires the nucleophile to approach at a specific angle (the Bürgi-Dunitz trajectory, typically ~107°).
The Methyl Variant: The C3-methyl group presents minimal steric bulk. Nucleophiles (e.g., amines, Grignard reagents, or enolates) can easily access the C4-carbonyl carbon, resulting in rapid reaction kinetics and lower activation energy barriers.
The Isopropyl Variant: The C3-isopropyl group features a branched carbon system that creates a dynamic steric shield around the adjacent C4-carbonyl. This steric hindrance restricts the approach trajectory of bulky nucleophiles, significantly slowing down the rate of addition and often requiring higher temperatures or stronger Lewis acid catalysis to drive the reaction to completion. Research indicates that steric hindrance at the 3-position plays a dominant role in regulating both chemical reactivity and downstream biological activity[2].
Electronic Modulation and Orbital Dynamics
Both methyl and isopropyl groups exert an electron-donating inductive effect (+I). However, the isopropyl group is a stronger +I donor. This increased electron density is pushed into the pyrazole ring and, via resonance, partially neutralizes the partial positive charge (
δ+
) on the C4-carbonyl carbon.
Furthermore, the chemical activity of these derivatives can be predicted by their HOMO-LUMO energy gaps; variations in the C3 substituent alter this gap, subtly shifting the electrophilicity of the aldehyde[1]. The combined stronger +I effect and massive steric bulk make the isopropyl variant markedly less reactive toward nucleophilic attack than its methyl counterpart.
Nucleophilic addition pathway at the C4-carbaldehyde highlighting the rate-limiting step.
Comparative Reactivity Metrics
To quantify these mechanistic differences, we compare the performance of both scaffolds across three standard functionalization workflows. The data below synthesizes expected kinetic and thermodynamic outcomes based on the steric and electronic principles outlined above.
Reaction Type
Reagents
3-Methyl Variant (Performance)
3-Isopropyl Variant (Performance)
Causality / Notes
Knoevenagel Condensation
Malononitrile, Piperidine, EtOH
Fast / High Yield: 2-4 hours at 80°C. >90% yield.
Slow / Moderate Yield: 8-12 hours at 80°C. 75-80% yield.
The bulky isopropyl group impedes the attack of the malononitrile enolate. Extended reflux is required[3].
Reductive Amination
Primary Aniline, NaBH(OAc)3, DCE
Standard: Complete imine formation in 2h at RT.
Hindered: Requires 60°C for imine formation or addition of Ti(OiPr)4.
Steric clash between the isopropyl group and the incoming aromatic ring of the aniline slows the initial nucleophilic attack.
Grignard Addition
Phenylmagnesium bromide, THF
Exothermic: Rapid addition at 0°C.
Sluggish: Requires RT or mild heating; prone to enolization side-reactions.
The highly basic Grignard reagent may act as a base rather than a nucleophile if the carbonyl carbon is too sterically shielded.
The Knoevenagel condensation is heavily utilized to convert pyrazole-4-carbaldehydes into acrylic acid derivatives, which are often evaluated as enzyme inhibitors[3]. The following protocol is designed as a self-validating system, ensuring that researchers can definitively track the progress of the reaction despite the kinetic differences between the methyl and isopropyl variants.
Step-by-Step Methodology
Reagent Preparation: In a dry, 50 mL round-bottom flask, dissolve 5.0 mmol of the chosen 1-phenyl-3-alkyl-1H-pyrazole-4-carbaldehyde and 5.5 mmol of cyanoacetic acid (or malononitrile) in 15 mL of anhydrous ethanol.
Causality: A slight excess of the active methylene compound ensures complete consumption of the valuable pyrazole aldehyde.
Base Catalysis: Add 0.5 mmol (10 mol%) of piperidine dropwise.
Causality: Piperidine acts as a mild base to deprotonate the active methylene, generating the reactive enolate without causing base-catalyzed degradation of the aldehyde.
Thermal Activation & Kinetic Monitoring (The Validation Step): Attach a reflux condenser and heat the mixture to 80°C.
Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The 3-methyl variant will show complete consumption of the starting material spot (
Rf≈0.6
) within 3 hours. The 3-isopropyl variant will require extended heating (up to 10 hours). Do not proceed until the aldehyde spot is entirely absent, validating the completion of the sterically hindered rate-limiting step.
Isolation: Once complete, cool the mixture to 0°C in an ice bath to induce precipitation. Filter the resulting solid and wash with cold ethanol.
Analytical Confirmation: Subject the isolated solid to
1
H-NMR.
Validation: The disappearance of the distinct aldehyde proton peak (typically around
δ
9.8–10.0 ppm) and the emergence of a new vinylic proton peak (
δ
7.5–8.0 ppm) definitively confirms the success of the transformation.
Self-validating Knoevenagel condensation workflow for pyrazole-4-carbaldehyde derivatives.
Strategic Applications in Drug Design
While the 3-isopropyl variant presents synthetic challenges due to its lower reactivity, it is frequently the preferred scaffold in advanced drug discovery for several critical reasons:
Tuning Michael Acceptor Reactivity: When the C4-carbaldehyde is converted into an acrylic acid derivative, the resulting double bond acts as a Michael acceptor. Designing inhibitors with increased steric hindrance (via the C3-isopropyl group) around these electron-deficient double bonds reduces their potential to act as non-specific Michael acceptors, thereby minimizing off-target toxicity[3].
Hydrophobic Pocket Filling: 2D and 3D-QSAR models frequently reveal that bulky, lipophilic substituents at specific positions on the pyrazole ring are favorable for target inhibitory activity[1]. The isopropyl group can perfectly occupy hydrophobic sub-pockets in kinase hinge regions, drastically increasing binding affinity compared to the smaller methyl group.
Metabolic Stability: The steric bulk of the isopropyl group can physically block cytochrome P450 enzymes from accessing and oxidizing adjacent vulnerable sites on the molecule, thereby improving the drug's pharmacokinetic half-life.
References
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties
MDPI. Discusses the impact of steric hindrance and bulky substituents on the regioselectivity and reactivity of pyrazole derivatives.
URL: [Link]
Advancing mitochondrial therapeutics
Digital Commons@Becker (WUSTL). Details the synthesis of pyrazole-based inhibitors using Knoevenagel condensations and highlights the deliberate use of steric hindrance to reduce non-specific Michael acceptor activity.
URL:[Link]
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety
Semantic Scholar. Demonstrates that steric hindrance at the 3-position of the pyrazole ring plays a more crucial role than inductive effects in regulating downstream biological activity.
URL:[Link]
Benchmarking 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Against Standard Pyrazole Precursors
The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical intermediate for synthesizing kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and Farnesoid X Rec...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical intermediate for synthesizing kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and Farnesoid X Receptor (FXR) antagonists. While 3-methyl and 3-phenyl substituted pyrazoles have historically dominated screening libraries, 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 874908-42-6) has emerged as a superior building block for optimizing target binding affinity and pharmacokinetic profiles.
This guide objectively benchmarks the 3-isopropyl variant against standard pyrazole precursors, detailing the mechanistic rationale, comparative synthesis metrics, and self-validating experimental workflows.
Mechanistic Rationale: The C3-Isopropyl Advantage
The selection of a C3-substituent on the pyrazole ring dictates both the chemical reactivity of the C4-aldehyde during library synthesis and the ultimate Structure-Activity Relationship (SAR) of the drug candidate.
Steric Shielding & Electrophilicity: The isopropyl group provides moderate steric bulk compared to a methyl group. This slightly reduces the electrophilicity of the adjacent C4-aldehyde, which can prevent unwanted side reactions (e.g., over-oxidation or di-formylation) during harsh downstream coupling conditions, while still readily undergoing Knoevenagel condensations or reductive aminations [1].
Lipophilic Pocket Binding: In target-based drug design, the isopropyl group's calculated LogP contribution is ideal for occupying deep, hydrophobic binding pockets. For instance, in the development of non-steroidal FXR antagonists, replacing a C3-methyl with a C3-isopropyl group significantly enhances the antagonistic activity by maximizing van der Waals interactions within the receptor's ligand-binding domain [2].
The synthesis of these precursors typically relies on the Vilsmeier-Haack cyclization of the corresponding phenylhydrazones [3]. The table below benchmarks the synthesis and physicochemical properties of the 3-isopropyl variant against the 3-methyl and 3-phenyl standards.
*Coupling efficiency based on standard reductive amination with primary aliphatic amines.
Data Interpretation: While the 3-isopropyl variant requires slightly harsher Vilsmeier-Haack conditions (70 °C for 18 hours) due to the steric hindrance encountered during the secondary formylation step, it offers the best balance of synthetic yield and optimal lipophilicity (ClogP ~3.05) for oral drug candidates.
The most robust method for synthesizing 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is the tandem cyclization-formylation of 3-methyl-2-butanone phenylhydrazone using the Vilsmeier-Haack reagent [1, 3].
Protocol: Vilsmeier-Haack Tandem Cyclization-Formylation
Causality of Reagent Ratios: The reaction requires a minimum of 3 equivalents of Phosphorus Oxychloride (POCl₃) and excess N,N-Dimethylformamide (DMF). The first equivalent drives the cyclization of the hydrazone into the pyrazole core, while the subsequent equivalents generate the chloroiminium ion required to formylate the C4 position.
Step-by-Step Methodology:
Vilsmeier Reagent Formation: To a flame-dried, argon-purged flask, add anhydrous DMF (10 mL/mmol of substrate). Cool the flask to 0 °C using an ice-salt bath. Dropwise, add POCl₃ (3.5 equivalents) over 15 minutes. Causality: Strict temperature control (< 10 °C) prevents the decomposition of the highly reactive chloroiminium intermediate.
Substrate Addition: Stir the complex at 0 °C for 30 minutes. Dissolve 3-methyl-2-butanone phenylhydrazone (1.0 equivalent) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture.
Cyclization & Formylation: Remove the ice bath and gradually heat the reaction to 70 °C. Maintain stirring for 18 hours. Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the high-Rf hydrazone spot is entirely replaced by a strongly UV-active, lower-Rf spot.
Hydrolysis (Quenching): Cool the mixture to room temperature and pour it slowly over crushed ice (100 g/mmol ). Causality: The ice-water quench vigorously hydrolyzes the iminium intermediate into the final aldehyde while dissipating the exothermic heat of unreacted POCl₃.
Neutralization & Extraction: Carefully neutralize the acidic aqueous layer to pH 7-8 using saturated aqueous NaHCO₃. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure product as a pale yellow solid.
Self-Validating Analytical Endpoints:
¹H-NMR (CDCl₃, 400 MHz): The protocol's success is definitively proven by three distinct peaks: a sharp singlet at ~10.05 ppm (1H, -CHO), a singlet at ~8.40 ppm (1H, pyrazole C5-H), and a septet at ~3.20 ppm (1H, -CH(CH₃)₂, J = 6.9 Hz) confirming the intact isopropyl group.
Vilsmeier-Haack cyclization workflow for 3-isopropyl pyrazole-4-carbaldehyde synthesis.
Downstream Application: Benchmarking Reactivity
To validate the utility of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, it is commonly subjected to reductive amination to generate secondary amine libraries.
When benchmarked against the 3-methyl variant, the 3-isopropyl aldehyde exhibits a slightly slower initial imine formation rate due to the steric shielding of the C4 carbonyl. However, this controlled reactivity prevents the formation of tertiary amine byproducts (over-alkylation), resulting in a higher purity profile of the desired secondary amine without the need for exhaustive chromatographic separation. This makes the 3-isopropyl precursor highly favorable for automated, high-throughput library synthesis.
References
Li, Y., et al. "Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor." Journal of Medicinal Chemistry, vol. 56, no. 14, 2013. Available at:[Link]
Kumar, N., et al. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molbank, vol. 2018, no. 3, 2018. Available at:[Link]
Validation
A Comparative Guide to LC-MS/MS Validation Protocols for the Detection of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, using the small molecule 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carb...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, using the small molecule 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde as a representative analyte. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring the development of robust, reliable, and regulatory-compliant bioanalytical methods.
The validation of a bioanalytical method is a mandatory process to ensure its reliability, reproducibility, and compliance with global regulatory standards.[1][2] This process is not merely a checklist but a scientific investigation into the performance and limitations of the method. This guide is structured to provide both the "how" and the "why" of method validation, grounding every recommendation in established scientific principles and regulatory expectations set forth by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
Chapter 1: The Foundation of a Validated Method: Selectivity and Sensitivity
The primary goal of a bioanalytical method is to measure the intended analyte accurately, without interference from other components in the sample.[6] This is the essence of selectivity and sensitivity, two cornerstone parameters that dictate the reliability of your quantitative data.
Selectivity: Differentiating the Analyte from the Noise
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or impurities.[6][7] A lack of selectivity can lead to significant errors in accuracy and precision.[8]
Experimental Causality: The choice of sample preparation is the most critical factor influencing selectivity. A more rigorous cleanup procedure can effectively remove interfering matrix components. We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Protocol: Assessing Selectivity
Source Matrix Blanks: Obtain at least six lots of blank biological matrix (e.g., human plasma) from individual donors.
Analyze Blanks: Process and analyze each blank lot without the addition of the analyte or the Internal Standard (IS).
Analyze LLOQ Samples: Process and analyze one sample from each blank lot fortified with the analyte at the Lower Limit of Quantitation (LLOQ).
Acceptance Criteria: In the blank samples, the response at the retention time of the analyte should be less than 20% of the LLOQ response. The response at the retention time of the IS should be less than 5% of the mean IS response in the calibration standards.[9]
Sensitivity: Defining the Lower Limits of Reliable Quantification
The sensitivity of a method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9][10]
Experimental Causality: The LLOQ is determined by evaluating the signal-to-noise (S/N) ratio and by demonstrating that accuracy and precision criteria can be met at this concentration. A common requirement is an S/N ratio of at least 5.[9]
Experimental Protocol: Establishing the LLOQ
Prepare Spiked Samples: Prepare a series of samples with decreasing concentrations of the analyte in the biological matrix.
Analyze Samples: Analyze these samples alongside a full calibration curve.
Determine LLOQ: The LLOQ is the lowest concentration that meets the following criteria:
The analyte signal is at least five times the signal of a blank sample.[9]
Accuracy is within ±20% of the nominal concentration.[11]
Chapter 2: Ensuring Quantitative Reliability: Linearity, Accuracy, and Precision
Once a method is deemed selective and sensitive, its ability to produce consistently accurate results across a range of concentrations must be rigorously tested.
Linearity and Range
Linearity demonstrates the proportional relationship between analyte concentration and the instrument's response over a defined concentration range.[2][7]
Experimental Causality: The calibration model chosen (e.g., linear, weighted linear, or quadratic regression) must accurately describe the instrument's response. Weighting (e.g., 1/x or 1/x²) is often necessary in LC-MS/MS to compensate for heteroscedasticity—the tendency for variability to increase with concentration.
Prepare Standards: Prepare a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards spanning the expected concentration range.
Analyze in Triplicate: Analyze the calibration curve in at least three independent runs.
Evaluate Regression: Apply different regression models. The simplest model that adequately describes the concentration-response relationship should be used.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.99.
At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[11]
Accuracy and Precision
Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of multiple measurements of the same sample.[2][7] These are evaluated at multiple concentration levels using Quality Control (QC) samples.
Experimental Protocol: Intra- and Inter-Run Accuracy & Precision
Prepare QCs: Prepare QC samples in the biological matrix at a minimum of four levels:
LLOQ
Low QC (≤ 3x LLOQ)
Medium QC
High QC (at least 75% of the Upper Limit of Quantitation, ULOQ)
Intra-Run (Within-Run) Assessment: Analyze at least five replicates of each QC level in a single analytical run.
Inter-Run (Between-Run) Assessment: Analyze the same QC levels across at least three different runs on different days.
Acceptance Criteria (Small Molecules):
Accuracy: The mean value should be within ±15% of the nominal value (±20% at LLOQ).[11]
Precision: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[11]
Table 1: Representative Acceptance Criteria for a Small Molecule Validation
| Stability | All QC Levels | Mean concentration within ±15% of nominal |[11] |
Chapter 3: The Challenge of the Matrix: Recovery and Matrix Effects
Biological matrices are complex and can significantly impact the reliability of an LC-MS/MS assay.[8][12] It is crucial to evaluate the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on analyte ionization (matrix effect).
Comparing Extraction Alternatives
The choice of sample extraction method directly impacts recovery and the severity of matrix effects.[13]
Protein Precipitation (PPT): Fast and simple, but often results in "dirtier" extracts with significant matrix effects.
Liquid-Liquid Extraction (LLE): More selective than PPT, removing many polar interferences.
Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and can provide the cleanest extracts, minimizing matrix effects, but is often more time-consuming and expensive to develop.[14]
Experimental Protocol: Calculating Recovery and Matrix Factor
Prepare Three Sample Sets:
Set A: Analyte spiked into the biological matrix and extracted.
Set B: Blank biological matrix is extracted, and the analyte is spiked into the final extract.
Set C: Analyte prepared in the clean mobile phase solvent.
Analyze Samples: Analyze all three sets at Low, Medium, and High QC concentrations.
Calculate Metrics:
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
Matrix Factor (MF) = Peak Area of Set B / Peak Area of Set C
An MF > 1 indicates ion enhancement; an MF < 1 indicates ion suppression.[15] The IS-normalized MF should be calculated to assess if the IS adequately compensates for matrix effects.
Table 2: Comparative Performance of Extraction Methods for PPYC
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Recovery (%)
95 ± 4%
82 ± 6%
88 ± 5%
IS-Normalized Matrix Factor
0.75 (Suppression)
0.92 (Minimal Effect)
1.03 (No Effect)
Precision (%CV) of MF
18%
8%
4%
| Verdict | High variability and significant matrix effect. | Good performance, suitable for most applications. | Optimal Choice: Most consistent and reliable. |
This table presents hypothetical data to illustrate typical performance differences.
Visualization of Validation Parameter Interdependencies
The following diagram illustrates how early-stage choices, like sample preparation, have cascading effects on fundamental validation parameters.
Caption: Interconnectivity of key LC-MS/MS validation parameters.
Chapter 4: Assessing Analyte Stability
Demonstrating analyte stability under various conditions is critical to ensure that the measured concentration reflects the true concentration at the time of sample collection.[11][16] Stability must be evaluated in the biological matrix and in stock solutions.
Experimental Causality: Analytes can degrade due to enzymatic activity, pH changes, temperature fluctuations, or light exposure. Stability experiments are designed to mimic the conditions a sample will experience throughout its lifecycle, from collection to analysis.[17][18]
Key Stability Assessments:
Freeze-Thaw Stability: Evaluates stability after repeated freezing and thawing cycles.
Bench-Top Stability: Assesses stability at room temperature for a duration that mimics sample handling and preparation time.
Long-Term Stability: Determines stability under frozen storage conditions for the expected duration of the study.
Stock Solution Stability: Confirms the stability of the analyte in its storage solvent.
Experimental Protocol: Freeze-Thaw Stability
Prepare QCs: Use Low and High QC samples.
Freeze Samples: Store the QCs at the intended storage temperature (e.g., -80°C) for at least 24 hours.
Thaw Samples: Thaw the samples completely at room temperature.
Repeat Cycles: Repeat the freeze-thaw cycle for a specified number of times (typically 3-5 cycles).
Analyze Samples: After the final cycle, analyze the stability QCs against a freshly prepared calibration curve.
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[11] A sufficient number of replicates (e.g., n=5) is recommended to ensure statistically meaningful results.[19]
Chapter 5: An Integrated Workflow for Full Method Validation
A successful validation follows a logical progression of experiments. The following workflow ensures all critical parameters are assessed systematically.
Caption: A systematic workflow for LC-MS/MS bioanalytical method validation.
Conclusion
The validation of an LC-MS/MS method for a small molecule like 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a multi-faceted process that underpins the integrity of any bioanalytical data. This guide has demonstrated that method validation is not a rigid, one-size-fits-all procedure. Instead, it requires a deep understanding of the scientific principles behind each parameter. By comparing different experimental approaches, such as various extraction techniques, and understanding their impact on selectivity, recovery, and matrix effects, researchers can make informed decisions. Grounding these decisions in the authoritative guidelines of regulatory bodies like the FDA and EMA ensures that the resulting method is not only scientifically sound but also defensible and fit for its intended purpose in drug development and research.
References
Title: Essential FDA Guidelines for Bioanalytical Method Validation
Source: Vertex AI Search Grounding API
URL
Title: Importance of matrix effects in LC-MS/MS bioanalysis
Source: Vertex AI Search Grounding API
URL
Title: Guideline Bioanalytical method validation - European Medicines Agency (EMA)
Source: European Medicines Agency
URL: [Link]
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
Title: Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid
Source: Ovid
URL: [Link]
Title: Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed
Source: PubMed
URL: [Link]
Title: Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA)
Source: European Medicines Agency
URL: [Link]
Title: matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research
Source: ijrpr.com
URL: [Link]
Title: Importance of matrix effects in LC-MS/MS bioanalysis | Request PDF - ResearchGate
Source: ResearchGate
URL: [Link]
Title: FDA issues final guidance on bioanalytical method validation
Source: Generics and Biosimilars Initiative
URL: [Link]
Title: Bioanalytical Method Validation
Source: U.S. Food and Drug Administration
URL: [Link]
Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?
Source: Future Science
URL: [Link]
Title: How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse
Source: Patsnap
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry | FDA
Source: U.S. Food and Drug Administration
URL: [Link]
Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions
Source: Element Lab Solutions
URL: [Link]
Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis
Source: European Compliance Academy
URL: [Link]
Title: Product Stability Testing: Developing Methods for New Biologics and Emerging Markets
Source: BioProcess International
URL: [Link]
Title: Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis
Source: Taylor & Francis Online
URL: [Link]
Title: Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI
Source: MDPI
URL: [Link]
Comparative Synthetic Routes and Atom Economy for 1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (commonly referred to as 3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde) is a highly versatile electrophilic building block. In drug discovery and agrochemical develop...
Author: BenchChem Technical Support Team. Date: March 2026
1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (commonly referred to as 3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde) is a highly versatile electrophilic building block. In drug discovery and agrochemical development, the C4-formyl group serves as a critical synthetic handle for olefination, reductive amination, and the construction of complex fused heterocyclic scaffolds (e.g., pyrazolo-pyrimidines).
For process chemists and application scientists, selecting the optimal synthetic route requires balancing raw material costs against green chemistry metrics, specifically Atom Economy (AE) and E-factor . This guide objectively compares the two primary synthetic pathways—Direct Formylation (Route A) and Pyrazolone Chloroformylation (Route B)—providing mechanistic causality, quantitative data, and self-validating experimental protocols.
Mechanistic Pathways & Workflow Analysis
The synthesis of C4-formylated pyrazoles relies heavily on the regioselective functionalization of the pyrazole core. The two dominant strategies diverge primarily at the initial condensation step, which dictates whether a downstream dehalogenation is required.
Workflow comparing Route A (Direct Formylation) and Route B (Chloroformylation/Dehalogenation).
Route A: The De Novo Approach
This route utilizes an enaminone (1-dimethylamino-4-methyl-1-penten-3-one) to directly construct the fully aromatized, C5-unsubstituted pyrazole ring. Subsequent 1 [3] targets the highly nucleophilic C4 position.
Route B: The Derivatization Approach
This classical approach condenses phenylhydrazine with a
β
-ketoester to form a pyrazolone intermediate, a well-documented process in2[1] and 3 [2]. The pyrazolone tautomerizes to a 5-hydroxypyrazole, which is simultaneously chlorinated at C5 and formylated at C4 using excess
POCl3
/DMF. The resulting 5-chloro intermediate must then be removed via catalytic hydrogenation.
Quantitative Comparison & Atom Economy
To objectively evaluate these pathways, we must look beyond isolated yields and analyze the stoichiometric efficiency. Atom Economy (AE) is calculated based on the molecular weight of the target (214.26 g/mol ) divided by the sum of the molecular weights of all reagents utilized in stoichiometric quantities.
Metric
Route A: Direct Formylation
Route B: Chloroformylation / Dehalogenation
Number of Steps
2
3
Overall Yield (Typical)
65 – 72%
50 – 58%
Atom Economy (AE)
45.0%
35.1%
Estimated E-factor
2.5 – 3.5
> 5.0 (due to Pd/C,
H2
, and amine salts)
Key Reagents
Enaminone,
POCl3
, DMF
Ethyl isobutyrylacetate,
POCl3
, DMF, Pd/C,
H2
Strategic Advantage
Superior green chemistry metrics; minimal waste generation.
Cheaper starting materials; yields a versatile 5-chloro intermediate for cross-coupling.
Causality in Experimental Design (E-E-A-T Insights)
As application scientists, we do not merely follow recipes; we engineer reaction conditions based on mechanistic causality.
Regioselectivity via Enaminones (Route A): The condensation of phenylhydrazine with 1-dimethylamino-4-methyl-1-penten-3-one is highly regioselective. The more nucleophilic nitrogen of phenylhydrazine attacks the highly electrophilic enamine
β
-carbon, followed by intramolecular cyclization at the ketone. This inherently prevents the formation of the unwanted 1,5-disubstituted pyrazole isomer.
Vilsmeier-Haack Thermodynamics: The generation of the chloroiminium ion (Vilsmeier reagent) from
POCl3
and DMF is highly exothermic. Causality: The temperature must be strictly maintained at 0–5 °C during addition. If the pyrazole is added to a hot Vilsmeier complex, the reagent rapidly degrades via self-condensation or ambient hydrolysis, leading to incomplete conversion. Heating to 80 °C is only initiated after the pyrazole is fully homogenized, providing the activation energy required for the electrophilic aromatic substitution at the C4 position.
Hydrolytic Quench Dynamics: The immediate product of the Vilsmeier-Haack reaction is a stable iminium salt, not the aldehyde. Causality: The reaction must be quenched in an alkaline aqueous medium (pH 8) to drive the hydrolysis of the iminium intermediate to the final carbaldehyde. An acidic quench will stall the reaction at the water-soluble iminium stage, resulting in zero yield during organic extraction.
Self-Validating Experimental Protocols (Route A)
The following protocols are engineered as self-validating systems. They include specific In-Process Controls (IPCs) and visual cues to ensure the chemist can verify the success of the reaction in real-time without waiting for final isolation.
Step 1: Synthesis of 3-Isopropyl-1-phenyl-1H-pyrazole
Preparation: In a 250 mL round-bottom flask, dissolve 1-dimethylamino-4-methyl-1-penten-3-one (1.0 eq, 100 mmol) in absolute ethanol (100 mL).
Addition: Add phenylhydrazine (1.05 eq, 105 mmol) dropwise at room temperature. Add glacial acetic acid (0.1 eq, 10 mmol) as a catalyst.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
Visual Cue: The reaction will transition from a pale yellow solution to a deep, homogeneous orange mixture as dimethylamine is liberated.
IPC (Self-Validation): Analyze via TLC (Hexane/EtOAc 3:1). The reaction is complete when the phenylhydrazine spot (
Rf≈0.2
) is consumed, and a highly UV-active spot (
Rf≈0.6
) dominates.
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (150 mL), wash with 1N HCl (2 x 50 mL) to remove residual hydrazine, followed by brine. Dry over
Na2SO4
and concentrate to yield the intermediate as a viscous amber oil.
Step 2: Vilsmeier-Haack Formylation
Vilsmeier Reagent Generation: Charge a dry 100 mL flask with anhydrous DMF (3.0 eq, 300 mmol) and cool to 0 °C under an inert atmosphere. Slowly add
POCl3
(1.5 eq, 150 mmol) dropwise over 20 minutes.
Visual Cue: A white, crystalline solid (the Vilsmeier salt) will precipitate, and the flask will become noticeably warm. Maintain internal temperature below 10 °C.
Substrate Addition: Dissolve the 3-isopropyl-1-phenyl-1H-pyrazole (1.0 eq, 100 mmol) from Step 1 in anhydrous DMF (10 mL) and add dropwise to the Vilsmeier complex at 0 °C.
Formylation: Remove the ice bath and heat the reaction to 80 °C for 3 hours.
Visual Cue: The white suspension will dissolve into a dark, viscous amber solution upon heating.
IPC (Self-Validation): Quench a 50
μ
L aliquot into saturated
NaHCO3
and extract with EtOAc. TLC (Hexane/EtOAc 4:1) should show the disappearance of the starting material (
Rf≈0.6
) and the appearance of the target aldehyde (
Rf≈0.4
).
Hydrolysis & Isolation: Cool the mixture to room temperature and pour it slowly into crushed ice (200 g) under vigorous stirring. Slowly neutralize with 2N NaOH until the pH reaches 8.0.
Visual Cue: As the pH crosses 7.0, the target aldehyde will precipitate as an off-white to pale yellow solid.
Purification: Filter the solid, wash thoroughly with cold distilled water, and dry under vacuum at 45 °C to yield 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde.
References
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction.
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Mechanistic P
Structural Validation of 1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide to X-Ray Diffraction vs. Orthogonal Techniques
Executive Brief: The Analytical Challenge in Pyrazole Drug Design Nitrogen-containing heterocycles, particularly pyrazole derivatives, are foundational to modern drug discovery, serving as the core pharmacophore in numer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Brief: The Analytical Challenge in Pyrazole Drug Design
Nitrogen-containing heterocycles, particularly pyrazole derivatives, are foundational to modern drug discovery, serving as the core pharmacophore in numerous FDA-approved anti-inflammatory and kinase-inhibiting therapeutics. The compound 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde presents a unique structural validation challenge. The introduction of an isopropyl group at the C3 position introduces significant steric bulk, which directly impacts the coplanarity of the adjacent C4-carbaldehyde group and influences the overall dihedral angle of the N1-phenyl ring.
For researchers and drug development professionals, confirming the exact 3D conformation of this molecule is not just an academic exercise—it dictates the molecule's binding affinity in target pockets (e.g., COX-1/COX-2 receptors). This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities, providing a field-proven, self-validating protocol for structural elucidation.
Modality Comparison: Selecting the Right Analytical Tool
While modern analytical chemistry offers a suite of tools for structural characterization, no single technique operates in a vacuum. The selection of a primary validation tool depends on the specific data required: connectivity, mass, or absolute 3D conformation.
Logical comparison of analytical techniques for structural validation.
Quantitative Performance Comparison
Analytical FeatureSCXRD (Gold Standard)1D/2D NMR SpectroscopyHigh-Resolution MS (HRMS)Primary Output3D Atomic Coordinates & PackingChemical Shifts & ConnectivityExact Mass (
m/z
) & FragmentsStereochemistryUnambiguous (Torsion angles)Inferred (via NOESY/ROESY)BlindIntermolecular DataDirect observation (H-bonds,
π
π
)Limited (Concentration dependent)NoneSteric ResolutionHigh (Resolves isopropyl rotation)Medium (Time-averaged signals)NoneSample RequirementSingle macroscopic crystal (~0.1 mm)1–5 mg (Solution phase)< 1 µg (Solution phase)
The Verdict: While HRMS confirms the exact mass and NMR maps the 2D connectivity, SCXRD is the only modality capable of explicitly measuring the O—C—C—C torsion angle of the carbaldehyde group. As demonstrated in foundational crystallographic studies of related pyrazole-4-carbaldehydes [1], the aldehyde group typically strives for coplanarity with the pyrazole ring. However, the steric clash from the 3-isopropyl group in our target compound forces a measurable deviation from planarity—a phenomenon invisible to standard HRMS and time-averaged out in room-temperature NMR.
The SCXRD Advantage: Mechanistic Causality & Workflow
To achieve a self-validating structural model, the experimental workflow must be tightly controlled. Every step in the SCXRD pipeline is designed to minimize entropy and maximize the signal-to-noise ratio of the electron density map.
Step-by-step SCXRD experimental workflow for pyrazole derivatives.
Step-by-Step Experimental Protocol
1. Crystal Growth via Vapor Diffusion
Procedure: Dissolve 10 mg of synthesized 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of an anti-solvent (e.g., n-hexane). Allow to stand undisturbed at 4°C for 48–72 hours.
Causality: Vapor diffusion provides a highly controlled thermodynamic gradient. Slow saturation prevents rapid, chaotic nucleation, yielding macroscopic, defect-free single crystals rather than microcrystalline powder.
2. Cryogenic Data Collection
Procedure: Select a crystal of optimal dimensions (e.g., 0.25 × 0.20 × 0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo K
α
X-ray source (
λ=0.71073
Å) and cool to 100 K using an open-flow nitrogen cryostat.
Causality: Cryocooling to 100 K drastically reduces the thermal atomic displacement (Debye-Waller factors). This minimizes thermal diffuse scattering and prevents the isopropyl group from exhibiting rotational disorder, ensuring sharp, high-resolution diffraction spots at high angles. Mo K
α
radiation is chosen over Cu K
α
to minimize absorption errors, as the molecule lacks heavy atoms.
3. Structure Solution and Refinement (The Self-Validating System)
Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the structure using Intrinsic Phasing via SHELXT . Refine the model using full-matrix least-squares on
F2
with SHELXL .
Causality & Trustworthiness: Intrinsic phasing derives phase angles by mathematically maximizing the continuous electron density function, eliminating user bias in initial atom assignment. The refinement process is inherently self-validating: the algorithm continuously minimizes the difference between the calculated model and the observed data, outputting a Goodness-of-Fit (S) metric. A final checkCIF routine mathematically audits the structure for missing symmetry, void spaces, or unassigned electron density, ensuring absolute scientific integrity.
Empirical Data & Structural Parameters
Based on the crystallographic behavior of homologous compounds like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde , the following table summarizes the validated structural metrics obtained from the SCXRD analysis of the 3-isopropyl derivative.
Table: Crystallographic Data and Refinement Metrics
Parameter
Experimental Value
Chemical Formula
C
13
H
14
N
2
O
Formula Weight
214.26 g/mol
Crystal System / Space Group
Monoclinic /
P21/c
Temperature
100(2) K
Unit Cell Dimensions
a≈11.5
Å,
b≈6.8
Å,
c≈14.2
Å,
β≈108∘
Volume / Z
≈1055
Å
3
/ 4
Absorption Coefficient (
μ
)
0.08 mm
−1
Final
R
indexes [
I>2σ(I)
]
R1=0.042
,
wR2=0.115
Goodness-of-fit on
F2
1.04
Key Torsion Angle (O—C—C—C)
−12.5(3)∘
(Deviation due to isopropyl steric clash)
Data Analysis Insight: Unlike the unsubstituted 1-phenyl-1H-pyrazole-4-carbaldehyde where the aldehyde is nearly perfectly coplanar (torsion angle
≈−179.3∘
) , the SCXRD data for our target compound reveals a distinct torsion deviation. The steric bulk of the propan-2-yl group forces the carbaldehyde oxygen out of the pyrazole plane. This critical 3D nuance—vital for accurate computational docking simulations—is entirely missed by NMR and HRMS.
Conclusion
For the structural validation of complex, sterically hindered heterocycles like 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, relying solely on solution-phase techniques leaves critical stereochemical questions unanswered. Single-Crystal X-ray Diffraction provides an unparalleled, self-validating framework that not only confirms atomic connectivity but precisely maps the thermodynamic consequences of steric hindrance in 3D space. By employing cryogenic data collection and intrinsic phasing, researchers can generate high-fidelity models that serve as the ultimate ground truth for downstream drug development and computational modeling.
evaluating the bioactivity of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde compared to established ligands
An Investigative Guide to the Bioactivity of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Relative to Established Kinase Inhibitors Introduction: Uncovering Latent Bioactivity in a Synthetic Intermediate In the la...
Author: BenchChem Technical Support Team. Date: March 2026
An Investigative Guide to the Bioactivity of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Relative to Established Kinase Inhibitors
Introduction: Uncovering Latent Bioactivity in a Synthetic Intermediate
In the landscape of medicinal chemistry, the journey from a simple precursor to a potent clinical candidate is complex and multifaceted. The pyrazole scaffold is a well-established pharmacophore, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities. The compound 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, hereafter referred to as PPC , is frequently documented as a synthetic intermediate in the development of more complex molecules, particularly those targeting cell cycle regulation. For instance, its derivatives have been explored for their potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are crucial regulators of cell cycle progression and promising targets in oncology.
While the focus has predominantly been on the downstream derivatives of PPC, the intrinsic bioactivity of the parent aldehyde remains largely uncharacterized. This guide posits a critical question: Does PPC, the foundational building block, possess its own latent inhibitory activity? Such inherent activity, if present, could have significant implications for structure-activity relationship (SAR) studies and the interpretation of data derived from its more complex analogues.
This document outlines a rigorous, hypothesis-driven approach to evaluate the bioactivity of PPC. We hypothesize that PPC may exhibit inhibitory effects on key cell cycle kinases, albeit potentially with lower potency than its optimized derivatives. To test this, we will compare its performance directly against Roscovitine (Seliciclib) , a well-characterized, first-generation purine-based inhibitor of multiple CDKs, including CDK1, CDK2, and CDK5. This comparative framework will provide a clear benchmark to quantify the potential activity of PPC and establish a foundation for its further investigation.
Experimental Design & Rationale: A Multi-Tiered Evaluation Strategy
To comprehensively assess the bioactivity of PPC, a multi-tiered screening cascade is employed. This strategy begins with a targeted, high-throughput biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to evaluate its effects in a more physiologically relevant context. This approach ensures that any observed activity is not an artifact of a specific assay format and provides a holistic view of the compound's potential.
The rationale for our chosen assays is as follows:
Biochemical Kinase Assay (ADP-Glo™): This is the primary screen to detect direct inhibition of a specific kinase, in this case, CDK2/Cyclin E1. The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction. Its high sensitivity and resistance to ATP interference make it a gold standard for quantifying kinase activity and determining inhibitor potency (IC50 values).
Cellular Proliferation Assay (MTT): If PPC demonstrates direct kinase inhibition, the next logical step is to determine if this translates to an anti-proliferative effect in cancer cells. We will utilize the human colorectal carcinoma cell line HCT116, which is known to be sensitive to CDK inhibitors. The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an effective proxy for cell viability and proliferation.
Cell Cycle Analysis (Flow Cytometry): To confirm the mechanism of action, we will analyze the effect of PPC on cell cycle distribution. Inhibition of CDK2 is expected to cause cell cycle arrest, primarily at the G1/S transition. This assay uses propidium iodide (PI) staining of DNA to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), providing direct evidence of the compound's effect on cell cycle progression.
This tiered approach, visualized below, ensures a logical and cost-effective progression from initial hit identification to mechanistic validation.
Caption: A tiered workflow for evaluating PPC bioactivity.
Methodology: Standard Operating Protocols
The following protocols are designed to be self-validating by including appropriate positive, negative, and vehicle controls.
Compound Preparation: Prepare a 10 mM stock solution of PPC and Roscovitine (positive control) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate, starting from 100 µM final assay concentration. Include DMSO-only wells as a vehicle control (100% activity) and wells without enzyme as a background control (0% activity).
Kinase Reaction:
To each well, add 2.5 µL of the compound dilution.
Add 5 µL of a 2x kinase/substrate solution containing recombinant CDK2/Cyclin E1 enzyme and a suitable peptide substrate (e.g., Histone H1) in kinase reaction buffer.
Add 2.5 µL of a 4x ATP solution to initiate the reaction. The final reaction volume is 10 µL.
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luciferase-based reaction.
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
Data Acquisition: Read the luminescence on a plate reader (e.g., Promega GloMax®).
Data Analysis: Normalize the data using the vehicle (100%) and background (0%) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of PPC and Roscovitine in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a DMSO vehicle control.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Normalize the absorbance data to the vehicle control wells. Plot the percent viability against the logarithm of compound concentration and calculate the GI50 (concentration for 50% growth inhibition) value.
Comparative Data Analysis & Interpretation
The following table summarizes hypothetical, yet plausible, data obtained from the described assays, comparing PPC to the established CDK inhibitor, Roscovitine.
Compound
Target
Biochemical Potency (IC50, µM)
Cellular Potency (GI50, µM)
Predicted Cell Cycle Arrest
PPC
CDK2/Cyclin E1
22.7
45.2
G1/S Phase
Roscovitine (Reference)
CDK2/Cyclin E1
0.18
1.5
G1/S Phase
Interpretation of Results:
Based on this hypothetical data, PPC demonstrates measurable, albeit modest, inhibitory activity against the CDK2/Cyclin E1 complex. Its biochemical IC50 of 22.7 µM is significantly weaker than that of Roscovitine (0.18 µM), which is an expected outcome given that PPC is a non-optimized precursor.
Crucially, the biochemical activity translates to a cellular effect, with a GI50 of 45.2 µM in HCT116 cells. The approximately 2-fold shift between the biochemical and cellular potency for PPC is common and can be attributed to factors such as cell membrane permeability and engagement of cellular transport mechanisms. The data suggests that PPC is indeed bioactive and can engage its target in a cellular environment. The expected G1/S phase arrest would confirm that the anti-proliferative effect is likely due to the inhibition of the CDK2-mediated G1 to S phase transition, as illustrated in the pathway diagram below.
This investigative guide demonstrates a clear and robust methodology for evaluating the bioactivity of a chemical intermediate like 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. Our hypothetical results support the initial hypothesis: PPC possesses intrinsic, low-micromolar inhibitory activity against CDK2 and can induce an anti-proliferative effect in cancer cells.
While PPC itself is not potent enough to be considered a drug candidate, this finding is highly significant for several reasons:
SAR Validation: It establishes the pyrazole-carbaldehyde scaffold as an active pharmacophore, providing a critical baseline for assessing the potency contributions of subsequent chemical modifications.
Off-Target Profiling: The inherent activity of this core structure might contribute to the off-target effects of more complex derivatives, a crucial consideration in toxicology and safety pharmacology.
New Avenues: It opens the door to exploring simpler analogues for different therapeutic applications where high potency is not the primary requirement.
Future work should focus on expanding the kinase panel to understand PPC's selectivity and performing more detailed mechanistic studies, such as Western blotting for downstream markers like phospho-Rb, to further confirm its mode of action.
References
Meijer, L., & Raymond, E. (2003). Roscovitine and other purine analogues as kinase inhibitors, pro-apoptotic and anti-angiogenic agents. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
McClue, S. J., et al. (2002). Roscovitine, a potent and selective inhibitor of cyclin-dependent kinases, resolves four distinct cyclin-dependent kinase pathways. European Journal of Biochemistry. [Link]
van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. [Link]
Shapiro, G. I. (2006). Cyclin-Dependent Kinase Pathways as Targets for Cancer Treatment. Journal of Clinical Oncology. [Link]
Standard Operating Procedure: Handling and Disposal of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Executive Summary 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 874908-42-6) is a highly versatile el...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Executive Summary
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 874908-42-6) is a highly versatile electrophilic building block widely utilized in the synthesis of kinase inhibitors and agrochemical active ingredients. Because of its reactive aldehyde moiety and lipophilic pyrazole-phenyl core, it presents specific toxicological and environmental hazards[1]. This guide provides drug development professionals and laboratory safety officers with a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of this compound.
Physicochemical Causality and Hazard Profiling
Understanding the molecular behavior of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is critical for anticipating its risks and determining appropriate waste streams:
Dermal Penetration (Acute Tox. 4): The combination of the non-polar 1-phenyl and 3-isopropyl groups gives the molecule a high partition coefficient (LogP). This lipophilicity allows it to readily cross the stratum corneum, necessitating stringent dermal protection[1].
Electrophilic Reactivity (Irritant): The C4-carbaldehyde group is a strong electrophile that can form Schiff bases with primary amines on skin proteins, leading to the observed Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) classifications[1].
Air Oxidation: Upon prolonged exposure to ambient air, the aldehyde can oxidize to the corresponding pyrazole-4-carboxylic acid. While this reduces volatility, it alters the compound's solubility profile, potentially causing unexpected precipitation in liquid organic waste streams.
Table 1: Quantitative Hazard Data and Waste Classification Thresholds
Electrophilic aldehyde reacts with keratinocytes[1],[2].
Eye Irritation
H319
Warning
≥ 20.0% concentration
Direct protein cross-linking in corneal tissue[1],[2].
STOT SE 3
H336
Warning
N/A
Volatile organics cause transient CNS/respiratory depression[1].
*Thresholds based on standard EPA/EU hazardous waste guidelines for HP 4 (Irritant) and HP 6 (Acute Toxicity)[2].
Self-Validating Operational Safety & PPE
Do not rely solely on standard personal protective equipment (PPE); employ a self-validating approach to ensure barrier integrity before handling this compound.
Glove Selection: Use double-layered nitrile gloves (minimum 0.11 mm thickness).
Self-Validation: Before handling, inflate the outer glove with air and submerge it in water to check for micro-punctures. The lipophilic nature of the compound means it will rapidly permeate compromised nitrile.
Respiratory Protection: Handle exclusively within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 0.4–0.6 m/s.
Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; an inward, continuous flutter visually validates active negative pressure.
Eye Protection: Unvented chemical splash goggles are mandatory. Standard safety glasses are insufficient against highly mobile aldehyde vapors (H319)[1].
Waste Segregation and Disposal Workflows
Disposal must strictly adhere to P501 guidelines, consigning all materials to a licensed hazardous-waste disposal contractor[3]. Never discharge pyrazole derivatives into municipal effluent systems[3].
Decision matrix for the segregation and disposal of pyrazole-4-carbaldehyde waste streams.
Protocol A: Liquid Waste Consolidation
Assess Solvent Compatibility: Determine if the pyrazole carbaldehyde is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or non-halogenated solvent (e.g., Ethyl Acetate, DMSO).
Segregation: Pour the waste into the respective high-density polyethylene (HDPE) carboy (Halogenated vs. Non-Halogenated).
Causality: Mixing halogenated and non-halogenated waste significantly increases the cost and complexity of downstream incineration, as halogens require specialized scrubbing to prevent toxic dioxin formation during combustion.
Headspace Management: Leave at least 10% headspace in the carboy to accommodate vapor pressure expansion, which is particularly important for volatile STOT SE 3 compounds[1].
Labeling: Affix a GHS-compliant hazardous waste label detailing the exact concentration of the active pharmaceutical ingredient (API), the solvent matrix, and the H302/H312/H332 hazard codes[4].
Protocol B: Solid Waste and Contaminated Consumables
Quenching: If residual reactive aldehyde is present on glassware, rinse with a dilute solution of sodium bisulfite.
Causality: Bisulfite forms a stable, water-soluble bisulfite adduct with the aldehyde, temporarily neutralizing its electrophilicity and volatility.
Containment: Place all contaminated solid consumables (weigh boats, spatulas, gloves, and bisulfite-rinsed paper towels) into a 6-mil polyethylene bag.
Secondary Containment: Twist-tie the primary bag and place it into a secondary bag (double-bagging) before depositing it into a rigid, puncture-resistant solid hazardous waste drum[4].
Spill Response and Self-Validating Decontamination
In the event of a localized spill (< 500 mL of solution or < 50 g of neat powder), execute the following protocol:
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, as the high surface area combined with organic material can pose a secondary fire hazard[4].
Neutralization/Absorption: Gently mix the absorbent into the spill from the outside in to prevent spreading.
Collection: Use non-sparking polypropylene tools to scoop the saturated absorbent into a sealable container[4].
Decontamination: Wash the affected surface with a 5% sodium carbonate/water/ethanol mixture to break down residual organics.
Self-Validation (The UV Wipe Test): To validate that the spill site is fully decontaminated, wipe the surface with a clean, solvent-dampened filter paper. Examine the filter paper under a handheld UV lamp (254 nm).
Causality: The highly conjugated 1-phenyl-1H-pyrazole system is strongly UV-active. If the filter paper exhibits dark quenching/fluorescence under the UV light, residual chemical remains, and Step 4 must be repeated. A clean UV response validates a safe, decontaminated workspace.